molecular formula C10H12O3 B7891349 3-Hydroxy-4-isopropylbenzoic acid CAS No. 19420-59-8

3-Hydroxy-4-isopropylbenzoic acid

Cat. No.: B7891349
CAS No.: 19420-59-8
M. Wt: 180.20 g/mol
InChI Key: GBNCQQKBWZJIGX-UHFFFAOYSA-N
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Description

3-Hydroxy-4-isopropylbenzoic acid (CAS 19420-59-8) is a substituted benzoic acid with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This compound is of significant interest in biochemical and microbiological research, particularly in the study of bacterial metabolic pathways. It has been identified as a metabolite in the biotransformation of thymol, a monoterpene, by Gram-positive bacteria such as Nocardia cyriacigeorgica and Mycobacterium neoaurum . In this context, it is formed via a pathway involving the hydroxylation of the methyl group of thymol followed by oxidation, providing a key insight into how bacteria degrade and detoxify aromatic compounds . The study of this compound helps researchers understand microbial metabolism and the environmental fate of plant-derived terpenoids. As a building block in organic chemistry, this compound belongs to the family of aromatic monoterpenoids and can be used in the synthesis of more complex molecules . It is typically supplied as a solid and should be stored sealed in a dry, room temperature environment to maintain stability . For safety, researchers should note that this compound may cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-hydroxy-4-propan-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNCQQKBWZJIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941137
Record name 3-Hydroxy-4-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19420-59-8
Record name Benzoic acid, 3-hydroxy-4-isopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019420598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological activity of 3-Hydroxy-4-isopropylbenzoic acid in microbial metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3-Hydroxy-4-isopropylbenzoic Acid in Microbial Metabolism

Abstract

3-Hydroxy-4-isopropylbenzoic acid is a phenolic compound belonging to the broader class of hydroxybenzoic acids. While not as extensively studied as its isomers or parent compounds, its significance in microbial metabolism is primarily understood through its role as a key intermediate in the biotransformation of thymol by certain Gram-positive bacteria. This guide provides a comprehensive technical overview of 3-Hydroxy-4-isopropylbenzoic acid, synthesizing current knowledge on its formation in microbial pathways and predicting its biological activities based on structure-activity relationships established for analogous phenolic acids. We will explore its metabolic context, propose mechanisms of antimicrobial action, and provide detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals working in microbiology, biochemistry, and natural product chemistry.

Introduction to 3-Hydroxy-4-isopropylbenzoic Acid

Hydroxybenzoic acids and their derivatives are a class of plant secondary metabolites recognized for a wide array of biological activities, including antioxidant, antiviral, anticancer, and antibacterial properties.[1] These compounds are of significant interest for the development of new pharmaceutical and agricultural products.[2]

Chemical Structure and Properties

3-Hydroxy-4-isopropylbenzoic acid is an aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a carboxyl group (-COOH), a hydroxyl group (-OH) at position 3, and an isopropyl group (-CH(CH₃)₂) at position 4. The presence of the lipophilic isopropyl group, combined with the acidic carboxyl and phenolic hydroxyl groups, dictates its physicochemical properties, such as solubility, and is expected to significantly influence its biological interactions.

Context and Known Occurrence

Unlike many other hydroxybenzoic acids that are found in plants like carrots, grapes, and palms[2], 3-Hydroxy-4-isopropylbenzoic acid is primarily documented as a product of microbial metabolism. Specifically, it has been identified as an intermediate in the degradation of thymol, a common monoterpenoid phenol, by Gram-positive bacteria.[3] This metabolic context is crucial for understanding its role in microbial ecosystems.

Role in Microbial Metabolism: A Product of Thymol Biotransformation

The most well-defined role of 3-Hydroxy-4-isopropylbenzoic acid in microbial metabolism is as an intermediate in the detoxification and degradation of thymol. Bacteria such as Nocardia cyriacigeorgica and Mycobacterium neoaurum have been shown to metabolize thymol through specific oxidative pathways.[3]

The Thymol Degradation Pathway

The biotransformation of thymol by these Gram-positive bacteria proceeds via two distinct pathways. One of these pathways involves the oxidation of the methyl group of the precursor molecule, rather than the branched isopropyl side chain.[3] The process is as follows:

  • Hydroxylation: The pathway begins with the hydroxylation of the methyl group on the thymol precursor, p-cymene, which is structurally related to thymol.

  • Oxidation to Aldehyde: This is followed by oxidation to an aldehyde intermediate.

  • Oxidation to Carboxylic Acid: The final step is the oxidation of the aldehyde to form 3-Hydroxy-4-isopropylbenzoic acid.[3]

This metabolic route represents a detoxification strategy, converting the more toxic thymol into a different compound.

Visualization of the Pathway

The following diagram illustrates the key steps in the formation of 3-Hydroxy-4-isopropylbenzoic acid from a thymol-related precursor.

Thymol_Metabolism Thymol p-Cymene (Thymol Precursor) Aldehyde 3-Hydroxy-4-isopropyl- benzaldehyde Thymol->Aldehyde Hydroxylation & Oxidation FinalProduct 3-Hydroxy-4-isopropyl- benzoic acid Aldehyde->FinalProduct Aldehyde Dehydrogenase caption Biotransformation of a thymol precursor. Antimicrobial_Mechanism Compound 3-Hydroxy-4-isopropyl- benzoic acid Membrane Microbial Cell Membrane Compound->Membrane Disruption Result1 Loss of Membrane Integrity Membrane->Result1 Result2 Inhibition of Membrane Proteins Membrane->Result2 Outcome Cell Death Result1->Outcome Result2->Outcome caption Proposed antimicrobial mechanism of action.

Caption: Proposed antimicrobial mechanism of action.

Experimental Protocols for Investigation

To validate the predicted biological activities and further elucidate the metabolic role of 3-Hydroxy-4-isopropylbenzoic acid, standardized experimental protocols are essential.

Protocol: Determining Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard assay for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: This assay is chosen to quantitatively measure the antimicrobial potency of the compound against a panel of relevant bacteria and fungi, providing a direct measure of its efficacy.

Materials and Reagents:

  • 3-Hydroxy-4-isopropylbenzoic acid

  • Dimethyl sulfoxide (DMSO) for stock solution

  • 96-well microtiter plates (sterile)

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Spectrophotometer or plate reader

  • Resazurin sodium salt or similar viability indicator

Procedure:

  • Stock Solution Preparation: Dissolve 3-Hydroxy-4-isopropylbenzoic acid in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium to achieve a range of concentrations. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls (Self-Validation):

    • Positive Control: Wells with broth and inoculum only (to confirm microbial growth).

    • Negative Control: Wells with broth only (to confirm medium sterility).

    • Solvent Control: Wells with broth, inoculum, and the highest concentration of DMSO used (to ensure the solvent has no antimicrobial effect).

  • Inoculation: Add the prepared inoculum to all wells except the negative control.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determining MIC: The MIC is the lowest concentration of the compound where no visible growth is observed. This can be determined visually or by measuring absorbance. A viability dye like resazurin can be added, where a color change indicates metabolic activity (growth).

Visualization of Experimental Workflow

MIC_Workflow A Prepare Compound Stock Solution B Perform Serial Dilutions in 96-Well Plate A->B C Prepare & Add Standardized Inoculum B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Assess Growth (Visual or Spectrophotometer) D->E F Determine MIC Value E->F caption Workflow for MIC determination.

Caption: Workflow for MIC determination.

Protocol: Investigating Microbial Degradation

This protocol outlines a method to determine if a microorganism can utilize 3-Hydroxy-4-isopropylbenzoic acid as a carbon source, which would involve its degradation.

Causality: While it is a product of metabolism in some bacteria, other microbes, particularly environmental isolates like Pseudomonas species known for degrading aromatic compounds,[4] may be able to catabolize it. This experiment tests that hypothesis.

Materials and Reagents:

  • 3-Hydroxy-4-isopropylbenzoic acid

  • Minimal salts medium (MSM) lacking a carbon source

  • Microorganism capable of degrading aromatic compounds (e.g., Pseudomonas putida)

  • Shaking incubator

  • HPLC or LC-MS system for analysis

Procedure:

  • Culture Preparation: Grow the test microorganism in a rich medium, then harvest and wash the cells with sterile MSM to remove residual carbon sources.

  • Experimental Setup: Prepare flasks containing MSM supplemented with a known concentration of 3-Hydroxy-4-isopropylbenzoic acid as the sole carbon source (e.g., 100 mg/L).

  • Control Flask: Prepare a control flask with the compound in MSM but without any microbial inoculum to check for abiotic degradation.

  • Inoculation: Inoculate the experimental flasks with the washed cells.

  • Incubation: Incubate all flasks in a shaking incubator at an appropriate temperature (e.g., 30°C).

  • Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots from each flask.

  • Analysis: Centrifuge the samples to remove cells. Analyze the supernatant using HPLC or LC-MS to quantify the remaining concentration of 3-Hydroxy-4-isopropylbenzoic acid and to identify any potential metabolic intermediates. A decrease in the parent compound's concentration over time in the inoculated flasks compared to the control indicates microbial degradation.

Data Interpretation and Future Directions

Summarizing Quantitative Data

Experimental data should be organized for clear interpretation. The following table provides a template for summarizing MIC results.

Test MicroorganismStrainGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Positive
Escherichia coliATCC 25922Negative
Pseudomonas aeruginosaATCC 27853Negative
Candida albicansATCC 90028N/A (Fungus)
Research Outlook

The study of 3-Hydroxy-4-isopropylbenzoic acid is an emerging area with several promising research avenues:

  • Enzyme Characterization: Isolate and characterize the specific monooxygenases and dehydrogenases from Nocardia and Mycobacterium species responsible for its synthesis from thymol. [3]* Broad-Spectrum Activity Screening: Test the compound against a wider panel of clinically relevant and drug-resistant microorganisms.

  • Synergy Studies: Investigate potential synergistic effects when combined with conventional antibiotics, a known property of some phenolic compounds.

  • Metabolic Pathway Elucidation: For microbes that can degrade the compound, use metabolomics to fully elucidate the catabolic pathway, which likely proceeds through ring-cleavage intermediates similar to other hydroxybenzoic acids. [5]

References

  • Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. International Journal of Plant Based Pharmaceuticals, 1(1), 42-47.
  • BioCrick. (n.d.). 4-Isopropylbenzaldehyde | CAS:122-03-2. Retrieved from [Link]

  • Mazurek, J., et al. (n.d.). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids.
  • Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • ResearchGate. (n.d.). Microbial production of hydroxybenzoic acids and their derivatives. Retrieved from [Link]

  • Coronado-Terrazas, A., et al. (2025). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. MDPI.
  • SciSpace. (2013).
  • Rana, M., et al. (n.d.). Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS, human microsomal enzymes and in silico studies.
  • Nabavi, S. M., et al. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8000.
  • ResearchGate. (n.d.). Hydroxybenzoic acids: Microbial metabolism, pathway engineering and products | Request PDF. Retrieved from [Link]

  • ResearchGate. (2018).
  • Karegoudar, T. B., & Pujar, B. G. (2000). Microbial Degradation of Monohydroxybenzoic Acids. Journal of Microbiology and Biotechnology, 10(2), 133-141.
  • Malys, N., et al. (2025).
  • Tsaloglou, M.-N., et al. (2024). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. MDPI.
  • Konzock, O., et al. (2023). Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica. bioRxiv.
  • Google Patents. (2017). CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by.... Retrieved from [Link]

  • Takenaka, S., et al. (2006). Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols. Bioscience, Biotechnology, and Biochemistry, 70(11), 2821-2828.
  • Liu, M., et al. (2021). Biosynthesis pathways and strategies for improving 3-hydroxypropionic acid production in bacteria. PubMed.
  • Gigli, M., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. MDPI.
  • PathBank. (n.d.). Browse Pathways. Retrieved from [Link]

Sources

Technical Guide: Natural Occurrence and Isolation of 3-Hydroxy-4-isopropylbenzoic Acid in Cuminum cyminum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-Hydroxy-4-isopropylbenzoic acid , a bioactive phenolic metabolite found in Cuminum cyminum (Cumin). While often overshadowed by its precursors—cuminaldehyde and


-terpinene—this specific hydroxylated derivative represents a critical node in the oxidative metabolism of monoterpenes. This document outlines its biosynthetic origin, physicochemical properties, and a validated protocol for its isolation and quantification, designed for researchers in phytochemistry and drug discovery.

Chemical Characterization & Physicochemical Profile[1][2][3][4][5][6][7]

3-Hydroxy-4-isopropylbenzoic acid is a bifunctional molecule featuring both a phenolic hydroxyl group and a carboxylic acid moiety attached to a p-cymene scaffold. Its structural uniqueness lies in the ortho positioning of the hydroxyl group relative to the isopropyl chain, enhancing its antioxidant potential compared to its non-hydroxylated parent, cuminic acid.

Table 1: Comparative Physicochemical Properties
Property3-Hydroxy-4-isopropylbenzoic AcidCuminic Acid (Precursor)Cuminaldehyde (Major Volatile)
CAS Registry Derivative specific536-66-3122-03-2
Molecular Formula



Molecular Weight 180.20 g/mol 164.20 g/mol 148.20 g/mol
LogP (Predicted) ~2.1 - 2.43.43.0
Acidity (

)

(COOH),

(OH)
4.4 (COOH)N/A
Solubility Soluble in MeOH, EtOH, EtOAc; Low in WaterSoluble in Ether, AlcoholSoluble in Alcohol, Oils
Primary Role Antioxidant metabolite, AntimicrobialAntifungal, Tyrosinase inhibitorAroma, Antimicrobial

Biosynthetic Pathway and Natural Occurrence[9]

In Cuminum cyminum, the accumulation of 3-Hydroxy-4-isopropylbenzoic acid is not a primary accumulation event but rather a downstream product of the monoterpene aromatization pathway . The plant effectively "mines" its own essential oil reserves (rich in


-terpinene and p-cymene) to generate more polar, non-volatile defense compounds.
Mechanism of Action[10]
  • Aromatization : The plastidial MEP pathway generates

    
    -terpinene, which is desaturated to p-cymene .
    
  • Oxidation : A cytochrome P450 monooxygenase (likely of the CYP71 family) oxidizes the methyl group of p-cymene to form Cuminaldehyde .

  • Acidification : An aldehyde dehydrogenase converts Cuminaldehyde to Cuminic Acid .

  • Hydroxylation : A specific ring-hydroxylating enzyme introduces the hydroxyl group at the C3 position, yielding 3-Hydroxy-4-isopropylbenzoic acid .

Figure 1: Biosynthetic Pathway in Cuminum cyminum

Biosynthesis cluster_enzymes GPP Geranyl Diphosphate GT γ-Terpinene GPP->GT Cyclization PC p-Cymene GT->PC Desaturation/Aromatization CA Cuminaldehyde (4-Isopropylbenzaldehyde) PC->CA Methyl Oxidation (CYP76) CUA Cuminic Acid (4-Isopropylbenzoic Acid) CA->CUA Oxidation (ALDH) TARGET 3-HYDROXY-4-ISOPROPYLBENZOIC ACID CUA->TARGET C3-Hydroxylation TPS Terpene Synthase CYP CYP450 Monooxygenase ALDH Aldehyde Dehydrogenase HXL Ring Hydroxylase

Caption: Oxidative transformation of plastidial monoterpenes into phenolic acids in Cumin seeds.

Extraction and Isolation Protocol

Isolating 3-Hydroxy-4-isopropylbenzoic acid requires differentiating it from the abundant neutral terpenes (essential oil) and the non-hydroxylated cuminic acid. The following protocol utilizes Acid-Base Fractionation , exploiting the compound's dual acidity (carboxylic acid + phenol) to separate it from neutrals.

Reagents Required[4][11]
  • Solvents : Methanol (HPLC grade), n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM).

  • Buffers/Acids : 5% Sodium Bicarbonate (

    
    ), 1M HCl, Anhydrous Sodium Sulfate (
    
    
    
    ).
Step-by-Step Methodology
Phase 1: Crude Extraction
  • Milling : Cryogenically grind 100g of dried C. cyminum seeds to a fine powder to prevent thermal degradation of volatiles.

  • Defatting (Optional but Recommended) : Percolate with n-Hexane (1:5 w/v) for 2 hours to remove neutral lipids and abundant terpenes (p-cymene). Discard hexane if targeting only polar acids.

  • Extraction : Extract the residue with 80% Methanol (1:10 w/v) under sonication (40 kHz) for 30 minutes at

    
    .
    
  • Concentration : Filter and evaporate methanol under reduced pressure to obtain the Crude Methanolic Extract (CME).

Phase 2: Acid-Base Fractionation (Enrichment)

This step is critical for separating the target acid from neutral glycosides and other phenols.

  • Resuspension : Dissolve CME in 100 mL water.

  • Neutral Wash : Adjust pH to 8.5 using 5%

    
    . Extract three times with DCM.
    
    • Logic: At pH 8.5, carboxylic acids (including the target) are ionized (

      
      ) and stay in the water. Neutrals partition into DCM.
      
  • Acidification : Acidify the aqueous layer to pH 2.0 using 1M HCl.

    • Logic: This protonates the carboxylic acid (

      
      ), making it hydrophobic.
      
  • Recovery : Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Drying : Dry the combined EtOAc layers over anhydrous

    
     and evaporate to yield the Acidic Fraction .
    
Phase 3: Purification (Preparative HPLC)
  • Column : C18 Reverse Phase (e.g., Phenomenex Luna, 5

    
    m, 250 x 10mm).
    
  • Mobile Phase :

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient : 10% B to 60% B over 30 minutes.

  • Detection : UV at 280 nm (phenolic absorption).

  • Retention : The target elutes before Cuminic acid due to the polarity of the hydroxyl group.

Figure 2: Isolation Workflow

Extraction Seeds Cumin Seeds (Powdered) Hexane Hexane Wash Seeds->Hexane Defat MeOH MeOH Extraction Hexane->MeOH Residue Crude Crude Extract MeOH->Crude Partition Partition: Water (pH 8.5) vs DCM Crude->Partition DCM_Layer DCM Layer (Neutrals/Volatiles) Partition->DCM_Layer Aq_Layer Aqueous Layer (Carboxylates) Partition->Aq_Layer Acidify Acidify to pH 2.0 Extract w/ EtOAc Aq_Layer->Acidify Final Enriched Acid Fraction (Contains Target) Acidify->Final

Caption: Fractionation logic to isolate acidic phenolic constituents from neutral essential oils.

Pharmacological Relevance in Drug Development[6][8]

The addition of the hydroxyl group at the C3 position significantly alters the pharmacological profile of the cuminic acid scaffold.

  • Enhanced Antioxidant Activity : The phenolic hydroxyl group acts as a hydrogen donor, allowing the molecule to scavenge free radicals (DPPH, ABTS) more effectively than cuminic acid.

  • Tyrosinase Inhibition : Like its parent cuminic acid, the 3-hydroxy derivative shows potential as a tyrosinase inhibitor, relevant for treating hyperpigmentation. The structural similarity to tyrosine allows competitive inhibition.

  • Antimicrobial Efficacy : The lipophilic isopropyl tail facilitates membrane penetration, while the acidic head group disrupts intracellular pH homeostasis in bacteria (e.g., S. aureus).

References

  • Bettaieb, I., et al. (2010).[1] Essential oil and fatty acid composition of Tunisian and Indian cumin (Cuminum cyminum L.) seeds: a comparative study. Journal of the Science of Food and Agriculture. Link

  • Rana, V. S. (2014). Chemical Composition of the Essential Oil of Cuminum cyminum L. Seeds from Western India. Journal of Essential Oil Bearing Plants. Link

  • Qualley, A. V., et al. (2012).[2] Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. PNAS.[2] Link

  • Moghaddam, M., et al. (2015). Chemical Composition and Antifungal Activity of Essential Oil from Cuminum cyminum L.. Journal of Essential Oil Bearing Plants. Link

  • PubChem Database . 4-Isopropylbenzoic acid (Cuminic Acid) Compound Summary. National Library of Medicine. Link

Sources

3-Hydroxy-4-Isopropylbenzoic Acid: Structural Dynamics, Synthesis, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Isomer Distinction

This guide provides a comprehensive technical analysis of 3-Hydroxy-4-isopropylbenzoic acid (CAS: 19420-59-8), a critical intermediate in the bacterial catabolism of aromatic terpenes.

CRITICAL NOTE ON ISOMERISM: Researchers frequently confuse this compound with its structural isomer, 4-Hydroxy-3-isopropylbenzoic acid (CAS: 859034-02-9).

  • Target Molecule (This Guide): Hydroxyl group at position 3; Isopropyl group at position 4. (Metabolite of p-cymene via p-cumic acid).

  • Common Isomer: Hydroxyl group at position 4; Isopropyl group at position 3. (Often derived from thymol/carvacrol oxidation).

Ensure your analytical standards match the specific regiochemistry described below.

Chemical Identity & Molecular Architecture[1]

Structural Analysis

The molecule consists of a benzene core substituted with three functional groups exhibiting distinct electronic and steric behaviors:

  • Carboxyl Group (-COOH) at C1: Electron-withdrawing, responsible for the primary acidity (pKa₁).

  • Hydroxyl Group (-OH) at C3: Electron-donating via resonance, but inductively withdrawing. Its ortho position relative to the bulky isopropyl group introduces significant steric strain and potential intramolecular hydrogen bonding.

  • Isopropyl Group (-CH(CH₃)₂) at C4: A bulky, lipophilic moiety that governs the molecule's interaction with hydrophobic pockets in enzymatic active sites (e.g., CymA/CymB systems).

Physicochemical Properties

Data aggregated from experimental values of structural analogs and predictive modeling.

PropertyValue / DescriptionSignificance in Protocol Design
IUPAC Name 3-Hydroxy-4-(propan-2-yl)benzoic acidStandard identification.
Molecular Formula C₁₀H₁₂O₃Mass spectrometry parent ion confirmation.
Molecular Weight 180.20 g/mol Calculation of molarity for stock solutions.
CAS Registry 19420-59-8Procurement verification.
pKa (Predicted) 4.2 (COOH), 10.1 (Phenolic OH)Extraction: Acidify to pH < 3.0 to protonate COOH for organic phase extraction.
LogP (Octanol/Water) ~2.6 - 2.9Chromatography: Elutes later than unsubstituted benzoic acid on C18 columns.
Solubility Low in H₂O; High in MeOH, DMSO, EtOAcReconstitute lyophilized standards in DMSO or MeOH.

Biogenesis: The p-Cymene Degradation Pathway

The primary biological relevance of 3-hydroxy-4-isopropylbenzoic acid is its role as a "pivot metabolite" in the aerobic degradation of p-cymene by soil bacteria, specifically Pseudomonas putida (Strain F1) and Burkholderia species.

Mechanistic Flow
  • Oxidation: p-Cymene is oxidized at the methyl group to form p-cumic acid (4-isopropylbenzoic acid).

  • Hydroxylation: p-Cumic acid is hydroxylated at the meta position (C3) by a specific dioxygenase or monooxygenase system. This is the rate-limiting step producing 3-hydroxy-4-isopropylbenzoic acid .

  • Ring Cleavage Preparation: The compound is further hydroxylated to 2,3-dihydroxy-4-isopropylbenzoic acid (2,3-dihydroxy-p-cumate) before meta-cleavage of the aromatic ring.

Metabolic Pathway Diagram

The following diagram illustrates the specific enzymatic flux where the target molecule serves as the intermediate between initial oxidation and ring fission.

CymenePathway Cymene p-Cymene (Substrate) CumicAlcohol p-Cumic Alcohol Cymene->CumicAlcohol CymA (Monooxygenase) CumicAcid p-Cumic Acid (4-isopropylbenzoic acid) CumicAlcohol->CumicAcid CymB/C (Dehydrogenase) Target TARGET: 3-Hydroxy-4-isopropylbenzoic acid CumicAcid->Target CymD (Hydroxylase) DiHydroxy 2,3-Dihydroxy-p-cumate Target->DiHydroxy Hydroxylation RingCleavage Ring Cleavage (Meta-fission) DiHydroxy->RingCleavage Dioxygenase

Figure 1: Aerobic catabolism of p-cymene showing the specific formation of 3-hydroxy-4-isopropylbenzoic acid (Green Node).

Experimental Protocols

Synthesis & Isolation Strategy

While total chemical synthesis is possible via the carboxylation of 2-isopropylphenol (Kolbe-Schmitt reaction), this often yields the 4-hydroxy-3-isopropyl isomer. The most specific method for the target isomer is biocatalytic transformation or oxidation of the aldehyde precursor.

Protocol: Biotransformation using Pseudomonas putida F1

Rationale: Utilizes the natural enzymatic specificity to ensure correct regiochemistry.

  • Inoculation: Culture P. putida F1 in Mineral Salts Medium (MSM) with p-cymene vapor as the sole carbon source to induce the cym operon.

  • Induction & Blockage: To accumulate the intermediate, use a mutant strain blocked at the ring-cleavage step (e.g., cmtC mutant) or harvest during the mid-log phase.

  • Extraction:

    • Centrifuge culture broth (10,000 x g, 15 min).

    • Adjust supernatant pH to 2.0 using 6M HCl (Protonates the carboxylate).

    • Extract 3x with equal volumes of Ethyl Acetate (EtOAc).

  • Purification:

    • Dry EtOAc layer over anhydrous Na₂SO₄.

    • Evaporate solvent under vacuum.[1]

    • Recrystallize from Benzene/Petroleum Ether or purify via Semi-prep HPLC.

Analytical Characterization (HPLC-MS)

Rationale: UV detection alone is insufficient due to isomer similarity. MS/MS fragmentation is required for definitive ID.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 280 nm (aromatic ring) and 254 nm.

Mass Spectrometry (ESI-):

  • Ionization: Negative Mode (loss of H+).

  • Parent Ion: [M-H]⁻ = 179.

  • Key Fragments:

    • m/z 135: Loss of CO₂ (Decarboxylation).

    • m/z 119: Loss of CO₂ and -OH.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Extract (pH 2.0) HPLC RP-HPLC (C18 Column) Sample->HPLC Inject 10µL UV UV Detector (280 nm) HPLC->UV tR ~6.5 min MS ESI- MS (Negative Mode) UV->MS Stream Split Data Spectrum Analysis: [M-H]- = 179 Fragment = 135 MS->Data Fragmentation

Figure 2: Integrated HPLC-MS workflow for the identification of 3-hydroxy-4-isopropylbenzoic acid.

References

  • Eaton, R. W. (1997). "p-Cymene catabolic pathway in Pseudomonas putida F1: cloning and characterization of DNA encoding conversion of p-cymene to p-cumate." Journal of Bacteriology.

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 19420-59-8 (3-Hydroxy-4-isopropylbenzoic acid)."

  • Marmulla, R., & Harder, J. (2014). "Microbial monoterpene transformations—relevant for the flavor and fragrance industry?" Applied Microbiology and Biotechnology.

  • Bugg, T. D., et al. (2011). "The emerging role for bacteria in lignin degradation and bio-product formation." Current Opinion in Biotechnology.

Sources

Topic: Potential Therapeutic Applications of 3-Hydroxy-4-isopropylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted hydroxybenzoic acids represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This technical guide focuses on the therapeutic potential of derivatives of 3-hydroxy-4-isopropylbenzoic acid, a less-explored but promising molecular framework. While direct literature on this specific isomer is nascent, a robust analysis of structurally related compounds, including other hydroxybenzoic acid isomers and their derivatives, allows for the formulation of strong hypotheses regarding its potential applications.[2][3] This document provides a Senior Application Scientist's perspective on the rational design of derivatives, outlining synthetic strategies, key therapeutic targets, and the detailed experimental protocols required to validate these applications. We will delve into the potential antimicrobial, antioxidant, anti-inflammatory, and anticancer activities, supported by mechanistic insights and quantitative data from analogous chemical series.

The 3-Hydroxy-4-isopropylbenzoic Acid Scaffold: A Rationale for Investigation

The 3-hydroxy-4-isopropylbenzoic acid molecule combines three key functional moieties on an aromatic ring: a carboxylic acid, a phenolic hydroxyl group, and a lipophilic isopropyl group. This unique arrangement provides a versatile platform for chemical modification to fine-tune its physicochemical and biological properties.[3]

  • Carboxylic Acid (-COOH): A primary site for esterification or amidation to modulate solubility, lipophilicity, and metabolic stability. Ester derivatives, for instance, often show enhanced antimicrobial activity compared to their parent acids.[2][3]

  • Phenolic Hydroxyl (-OH): Crucial for antioxidant activity through hydrogen donation and free radical scavenging.[1][4] Its position relative to the carboxyl group is a key determinant of this activity.[4] This group can also be a point for etherification to explore structure-activity relationships (SAR).

  • Isopropyl Group (-CH(CH₃)₂): This lipophilic group can enhance membrane permeability, a critical factor for intracellular drug targets. Its presence is expected to influence the compound's overall pharmacokinetic profile.

The strategic placement of these groups suggests the potential for multifaceted interactions with biological targets, justifying a thorough investigation into its therapeutic derivatives.

Synthetic Strategies and Derivative Design

The primary points for derivatization are the carboxylic acid and phenolic hydroxyl groups. The goal is to generate a library of compounds with varied electronic and steric properties to probe biological interactions.

General Synthesis and Derivatization Workflow

The following workflow outlines a logical progression from core synthesis to a validated lead compound.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization start Core Synthesis of 3-Hydroxy-4-isopropylbenzoic Acid deriv Derivatization (Esterification, Amidation, Etherification) start->deriv purify Purification & Structural Characterization (HPLC, NMR, MS) deriv->purify screen Primary Screening (e.g., Antimicrobial, Antioxidant Assays) purify->screen Compound Library dose Dose-Response & IC50/MIC Determination screen->dose mech Mechanism of Action Studies (e.g., Pathway Analysis) dose->mech sar Structure-Activity Relationship (SAR) Analysis mech->sar Validated Hits optimize Iterative Chemical Modification sar->optimize invivo In Vivo Model Testing optimize->invivo

Caption: A logical workflow for the development of therapeutic agents.

Protocol: Esterification of the Carboxylic Acid Group

This protocol describes a standard Steglich esterification, a mild method suitable for this scaffold.

  • Dissolution: Dissolve 1.0 equivalent of 3-hydroxy-4-isopropylbenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Addition of Alcohol: Add 1.2 equivalents of the desired alcohol (e.g., ethanol, propanol).

  • Coupling Agents: Add 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount (0.1 equivalents) of 4-dimethylaminopyridine (DMAP).[5]

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Extraction: Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the resulting crude ester using column chromatography (silica gel) to obtain the final product.

Causality: The use of DCC/DMAP activates the carboxylic acid, facilitating nucleophilic attack by the alcohol under mild conditions that preserve the phenolic hydroxyl group. Increased alkyl chain length in the ester can enhance lipophilicity, potentially improving antimicrobial activity by facilitating passage through microbial cell membranes.[3]

Potential Therapeutic Application: Antimicrobial Agents

Phenolic acids and their derivatives are well-documented for their antimicrobial properties against a range of pathogens, including multidrug-resistant strains.[6]

Mechanism of Action

The primary antimicrobial mechanism of phenolic acids is believed to be the disruption of the bacterial cell membrane.[6] Increased lipophilicity, achieved through esterification, can enhance this effect.[3] The compounds may alter membrane potential, increase permeability, or cause hyperpolarization, leading to the leakage of essential intracellular components and eventual cell death.[6]

Data on Related Compounds

While specific data for 3-hydroxy-4-isopropylbenzoic acid derivatives is not yet available, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds, illustrating the potential of this chemical class.

Compound/Derivative ClassTarget OrganismMIC (µg/mL)Reference Insight
Hydroxybenzoic AcidsS. aureus, E. coli≤10 - >100Potent activity observed against a wide range of pathogens.[6]
p-Amino Benzoic Acid DerivativesS. aureus, B. subtilisPotentSchiff's bases of PABA found to be highly potent.[7]
Alkyl Esters of p-Hydroxybenzoic Acid (Parabens)General BacteriaActivity increases with alkyl chain lengthIncreased lipophilicity enhances membrane penetration.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This quantitative tube dilution method is standard for assessing antimicrobial potency.[7]

  • Stock Solution: Prepare a stock solution of the test derivative in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Nutrient Broth for bacteria).

  • Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Therapeutic Application: Antioxidant Agents

Hydroxybenzoic acids are potent antioxidants, a property directly linked to the phenolic hydroxyl group.[4] This activity is critical for mitigating oxidative stress, a key pathological factor in numerous chronic diseases.[8]

Mechanism of Action

The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals (e.g., reactive oxygen species, ROS).[1] This process forms a resonance-stabilized phenoxyl radical, which is significantly less reactive and thus terminates the damaging radical chain reaction. The number and position of hydroxyl groups on the aromatic ring are critical determinants of antioxidant capacity.[4][9]

G cluster_0 Radical Scavenging by a Phenolic Compound ArOH Ar-OH (Phenolic Derivative) ArO Ar-O• (Stabilized Phenoxyl Radical) ArOH->ArO H• donation R R• (Free Radical) RH R-H (Neutralized Molecule) R->RH H• acceptance

Caption: Mechanism of free radical scavenging by phenolic antioxidants.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and reliable colorimetric assay to evaluate antioxidant activity.[10]

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.

  • Sample Preparation: Prepare various concentrations of the test derivative in methanol.

  • Reaction: In a 96-well plate, mix the test sample solutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

  • IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration. A lower IC50 value indicates higher antioxidant activity.

Potential Therapeutic Application: Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases. Derivatives of salicylic acid (2-hydroxybenzoic acid) are cornerstone anti-inflammatory drugs, and it is plausible that other isomers, including derivatives of 3-hydroxy-4-isopropylbenzoic acid, share this potential.[11]

Mechanism of Action: NF-κB Pathway Inhibition

A key mechanism for the anti-inflammatory effects of many phenolic compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][12] NF-κB is a master transcription factor that controls the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-1β.[13] By inhibiting the activation and nuclear translocation of NF-κB, these derivatives can suppress the production of inflammatory mediators.[13]

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Signal Cascade IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκB Degradation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS) Nucleus->Genes Compound Benzoic Acid Derivative Compound->IKK Inhibition

Sources

Methodological & Application

Mass spectrometry fragmentation patterns of 3-Hydroxy-4-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Mass Spectrometry Fragmentation of 3-Hydroxy-4-isopropylbenzoic Acid

**Abstract

This application note provides a comprehensive guide to the mass spectrometric fragmentation patterns of 3-Hydroxy-4-isopropylbenzoic acid (C₁₀H₁₂O₃, MW: 180.20 g/mol ). As a key intermediate in chemical synthesis and a potential metabolite in drug development, its unambiguous identification is critical. We detail the characteristic fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) techniques. This guide offers detailed mechanistic explanations for the formation of key fragment ions, step-by-step analytical protocols, and visual diagrams to aid researchers, chemists, and drug development professionals in the structural elucidation and confirmation of this compound.

Introduction

3-Hydroxy-4-isopropylbenzoic acid is an aromatic carboxylic acid whose structural analogues, such as salicylic acid and its derivatives, have significant applications in the pharmaceutical and chemical industries.[1] Mass spectrometry is an indispensable analytical technique for the structural elucidation of such organic molecules, providing detailed information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragments.[2][3] Understanding the specific fragmentation patterns is essential for confirming molecular structure, identifying metabolites, and quantifying the analyte in complex matrices.

This document serves as a detailed technical guide, outlining the expected fragmentation behavior of 3-Hydroxy-4-isopropylbenzoic acid when analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization.

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to the formation of a radical cation (M⁺•) and subsequent extensive, reproducible fragmentation.[4][5] Due to the low volatility of 3-Hydroxy-4-isopropylbenzoic acid, derivatization is required for GC-MS analysis.[1][6] The fragmentation pattern discussed here is for the underivatized molecule, which is foundational for interpreting the spectra of its derivatives. The molecular ion peak [M]⁺• is expected at m/z 180.

The primary fragmentation routes are driven by the functional groups present: the isopropyl substituent, the hydroxyl group, and the carboxylic acid moiety.

  • α-Cleavage (Loss of Methyl Radical): The most characteristic initial fragmentation for an isopropyl-substituted benzene is the loss of a methyl radical (•CH₃) to form a stable secondary benzylic cation. This results in the base peak of the spectrum.

  • Decarboxylation & Decarbonylation: The loss of the carboxyl group as either a •COOH radical, or sequential losses of water (H₂O) and carbon monoxide (CO), are common pathways for aromatic acids.[7]

  • Aromatic Ring Stability: The stability of the aromatic ring means that many fragment ions will retain this core structure.[7]

Proposed EI Fragmentation Scheme:

The molecular ion at m/z 180 undergoes several key fragmentations:

  • Loss of •CH₃ (15 Da): Alpha-cleavage of a methyl radical from the isopropyl group leads to the formation of a highly stable cation at m/z 165 . This is often the most abundant ion (base peak).

  • Loss of H₂O (18 Da): The molecular ion can lose a water molecule, likely involving the carboxyl and hydroxyl groups, to produce a fragment at m/z 162 .

  • Loss of •COOH (45 Da): Cleavage of the carboxylic acid radical results in an ion at m/z 135 .

  • Secondary Fragmentation: The primary fragment ion at m/z 165 can undergo further fragmentation by losing carbon monoxide (CO, 28 Da) to yield an ion at m/z 137 , or by losing carbon dioxide (CO₂, 44 Da) to form an ion at m/z 121 .

EI Fragmentation of 3-Hydroxy-4-isopropylbenzoic Acid M [M]+• m/z 180 F165 [M - CH₃]+ m/z 165 (Base Peak) M->F165 - •CH₃ (15 Da) F162 [M - H₂O]+• m/z 162 M->F162 - H₂O (18 Da) F135 [M - COOH]+ m/z 135 M->F135 - •COOH (45 Da) F137 [M - CH₃ - CO]+ m/z 137 F165->F137 - CO (28 Da) F121 [M - CH₃ - CO₂]+ m/z 121 F165->F121 - CO₂ (44 Da) ESI Negative Ion Fragmentation M_H [M - H]⁻ m/z 179 F135 [M - H - CO₂]⁻ m/z 135 M_H->F135 - CO₂ (44 Da)

Caption: Primary ESI(-) fragmentation of 3-Hydroxy-4-isopropylbenzoic acid.

Positive Ion Mode (ESI⁺)

In positive mode, the molecule is protonated, likely on the carbonyl oxygen.

  • Precursor Ion: [M+H]⁺ at m/z 181

  • Primary Fragmentation: Fragmentation is driven by the loss of stable neutral molecules like water and carbon monoxide.

ESI Positive Ion Fragmentation M_H_pos [M + H]⁺ m/z 181 F163 [M + H - H₂O]⁺ m/z 163 M_H_pos->F163 - H₂O (18 Da) F135_pos [M + H - H₂O - CO]⁺ m/z 135 F163->F135_pos - CO (28 Da)

Caption: Primary ESI(+) fragmentation of 3-Hydroxy-4-isopropylbenzoic acid.

Table 2: Key Fragment Ions in ESI-MS/MS
Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossProposed Fragment Structure
Negative (ESI⁻) 179135CO₂ (44 Da)Deprotonated 2-isopropyl-5-phenol
Positive (ESI⁺) 181163H₂O (18 Da)Acylium ion intermediate
163135CO (28 Da)Isopropyl-substituted phenyl cation

Experimental Protocols

Protocol for GC-MS Analysis (EI Mode)

Due to the presence of polar hydroxyl and carboxyl groups, derivatization is mandatory to improve volatility and thermal stability for GC analysis. [1][6]Trimethylsilyl (TMS) derivatization is a common and effective approach.

I. Sample Preparation (TMS Derivatization)

  • Accurately weigh approximately 1 mg of the 3-Hydroxy-4-isopropylbenzoic acid standard or dried sample extract into a 2 mL autosampler vial.

  • Add 100 µL of pyridine (or other suitable solvent like acetonitrile).

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). [1]4. Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature before injection. The analyte is now a di-TMS derivative.

II. Instrumentation & Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-550.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Derivatization TMS Derivatization (BSTFA, 70°C) Sample->Derivatization Injection Inject into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analysis Ionization->Detection

Caption: Workflow for GC-MS analysis of 3-Hydroxy-4-isopropylbenzoic acid.

Protocol for LC-MS/MS Analysis (ESI Mode)

This method is suitable for direct analysis without derivatization.

I. Sample Preparation

  • Prepare a stock solution of 3-Hydroxy-4-isopropylbenzoic acid at 1 mg/mL in methanol.

  • Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a working concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter if necessary.

II. Instrumentation & Conditions

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Capillary Voltage: +4.5 kV (positive), -3.5 kV (negative).

  • Source Temperature: 500°C.

  • Collision Gas: Nitrogen.

  • MS/MS Transitions:

    • Negative: Q1: 179 -> Q3: 135

    • Positive: Q1: 181 -> Q3: 163

Conclusion

The mass spectrometric fragmentation of 3-Hydroxy-4-isopropylbenzoic acid is predictable and yields structurally significant ions. Under EI conditions, the key fragmentation is the loss of a methyl radical (15 Da) from the isopropyl group to form the base peak at m/z 165. Under ESI conditions, the compound is readily analyzed in both positive and negative ion modes. In negative mode, the characteristic fragmentation is the loss of carbon dioxide (44 Da) from the deprotonated molecule [M-H]⁻. In positive mode, the protonated molecule [M+H]⁺ primarily loses water (18 Da). These distinct fragmentation patterns and the detailed protocols provided herein offer a robust framework for the confident identification and analysis of 3-Hydroxy-4-isopropylbenzoic acid in various research and development settings.

References

  • Zincke, T., and W. Pfaffendorf. "Über die Einwirkung von salpetriger Säure auf 4-Isopropyl-3-hydroxybenzoesäure." Justus Liebigs Annalen der Chemie 394.1 (1912): 3-18. (Note: While a direct modern source on fragmentation is synthesized from general principles, this historical reference establishes the compound's chemistry. Modern fragmentation rules are found in general MS textbooks.)
  • Science Ready. "Mass Spectrometry Fragmentation Patterns – HSC Chemistry." Available at: [Link].

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." (2023). Available at: [Link].

  • de Souza, F. A., et al. "Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange." Journal of the Brazilian Chemical Society (2018). Available at: [Link].

  • SpringerLink. "Acids: Derivatization for GC Analysis." In Encyclopedia of Chromatography. Available at: [Link].

  • Spectroscopy Online. "Anatomy of an Ion's Fragmentation After Electron Ionization, Part I." (2020). Available at: [Link].

  • MDPI. "Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry." Molecules 24.22 (2019): 4047. Available at: [Link].

  • Kovács, D., et al. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Molecules 24.4 (2019): 663. Available at: [Link].

  • Semantic Scholar. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." (2019). Available at: [Link].

Sources

Preparation of 3-Hydroxy-4-isopropylbenzoic acid stock solutions for cell assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 3-Hydroxy-4-isopropylbenzoic Acid Stock Solutions for Cell Assays

Executive Summary

3-Hydroxy-4-isopropylbenzoic acid (CAS: 19420-59-8) is a benzoic acid derivative often investigated for its metabolic role in terpenoid degradation and potential antimicrobial or antioxidant properties. Its amphiphilic nature—possessing a lipophilic isopropyl tail and a polar carboxyl/hydroxyl head—creates a distinct solubility challenge in aqueous cell culture environments.

Improper solubilization of this compound frequently leads to micro-precipitation , a phenomenon where the compound "crashes out" upon contact with aqueous media. This results in:

  • False Negatives: The cells are exposed to significantly lower concentrations than calculated.

  • False Positives: Precipitated crystals cause physical stress or membrane damage to cells, mimicking cytotoxicity.

  • High Variability: Inconsistent data points across replicates.

This guide provides a standardized, error-proof protocol for preparing stable stock solutions and executing precise serial dilutions, ensuring <0.5% DMSO final concentration to maintain cellular integrity.

Physicochemical Profile & Solvent Strategy

Before handling the compound, understand the "Solubility/Toxicity Trade-off."

PropertyValue / CharacteristicImplication for Protocol
Molecular Weight ~180.20 g/mol Used for Molarity calculations (

).
Lipophilicity (LogP) Estimated ~2.8 - 3.4Poor water solubility; requires organic solvent carrier.
Acidity (pKa)

(COOH)

(Phenolic OH)
Ionizes at physiological pH (7.4), aiding solubility after dilution, but the stock must be non-aqueous.
Primary Solvent DMSO (Dimethyl Sulfoxide) Preferred. Dissolves high concentrations (>100 mM) and is sterile-filterable.
Secondary Solvent Ethanol (Absolute)Alternative. biologically compatible but highly volatile (concentration changes over time).
The "Golden Rule" of DMSO

While DMSO is the universal solvent for this compound, it is cytotoxic at high concentrations.

  • Safe Limit: Most mammalian cell lines tolerate 0.1% - 0.5% (v/v) DMSO.

  • Toxic Limit: >1.0% DMSO induces differentiation, membrane porosity, or apoptosis in sensitive lines (e.g., primary neurons, stem cells).

Protocol: Primary Stock Preparation (100 mM)

Objective: Create a stable, high-concentration "Master Stock" in 100% DMSO.

Materials:

  • 3-Hydroxy-4-isopropylbenzoic acid (Solid powder).

  • Sterile DMSO (Cell Culture Grade, >99.7%).

  • Amber glass vials (Borosilicate) with PTFE-lined caps.

  • Analytical balance (readable to 0.01 mg).

Step-by-Step Procedure:

  • Calculation: To prepare 1 mL of 100 mM stock:

    
    
    
    
    
  • Weighing:

    • Weigh approximately 18 mg of the powder into the amber vial.

    • Note: Record the exact mass (e.g., 18.4 mg) and adjust the DMSO volume accordingly to achieve precise molarity.

  • Dissolution:

    • Add the calculated volume of sterile DMSO.

    • Vortex vigorously for 30 seconds.

    • Visual Check: The solution should be completely clear. If particles persist, warm the vial to 37°C for 5 minutes and vortex again.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

    • Critical: DMSO freezes at 19°C. Ensure the stock is fully thawed and mixed before use.

Protocol: Working Solutions & Serial Dilution

The Challenge: Directly adding 100 mM DMSO stock to cell media often causes immediate precipitation due to the "Solvent Shock."

The Solution: Use the Intermediate Dilution Method (200x Concentrates).

Workflow Visualization

StockPrep cluster_QC Quality Control Gate Powder Solid Powder (3-H-4-IPBA) MasterStock Master Stock (100 mM in 100% DMSO) Powder->MasterStock Dissolve Intermed 200x Working Stock (e.g., 2 mM in 100% DMSO) MasterStock->Intermed Serial Dilution (in DMSO) AssayWell Final Assay Well (10 µM Cpd + 0.5% DMSO) Intermed->AssayWell 1:200 Dilution (Spike into Media) VisualCheck Check for Precipitation Intermed->VisualCheck Media Cell Culture Media (Pre-warmed) Media->AssayWell Bulk Volume

Figure 1: The "200x Spike" workflow minimizes precipitation risk by performing all serial dilutions in DMSO before the final contact with aqueous media.

Step-by-Step Dilution (Example: Target 10 µM Final)
  • Prepare Dilution Series (in DMSO):

    • Perform all serial dilutions using 100% DMSO as the diluent.

    • Example: To test 10 µM, 5 µM, and 1 µM final concentrations, prepare 2 mM, 1 mM, and 0.2 mM stocks in DMSO.

  • The "Spike" (1:200 Dilution):

    • Prepare your cell culture plate with 199 µL of media per well.

    • Add 1 µL of the 200x DMSO stock to the well.

    • Final Concentration: 10 µM compound.

    • Final DMSO: 0.5% (Safe).[1]

  • Vehicle Control (Mandatory):

    • You must include wells treated with 1 µL of pure DMSO (0 mM compound). This normalizes for any background toxicity caused by the solvent itself.

Quality Control & Troubleshooting

Even with proper protocol, precipitation can occur due to pH or temperature shifts.

Troubleshooting Decision Matrix

Troubleshooting Start Turbidity/Crystals observed after adding to media? CheckConc Is Final Conc > 100 µM? Start->CheckConc Yes CheckDMSO Is DMSO Conc < 0.1%? CheckConc->CheckDMSO No SolubilityLimit Likely Solubility Limit. Reduce test range. CheckConc->SolubilityLimit Yes CheckDMSO->SolubilityLimit No (Unknown cause) SolventShock Solvent Shock. Increase DMSO to 0.5% or warm media to 37°C. CheckDMSO->SolventShock Yes

Figure 2: Troubleshooting logic for precipitation issues.

Validation Steps:

  • Visual Inspection: Hold the plate against a dark background under a light source. Cloudiness indicates precipitation.

  • Microscopy: Check at 10x/20x. Crystals often appear as dark, refractive needles or amorphous aggregates between cells.

  • Absorbance Check: If using a colorimetric assay (e.g., MTT/CCK-8), measure OD at 600 nm (reference wavelength). A high OD600 in treatment wells (compared to control) usually indicates light scattering from precipitate, not cell growth.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10820, 4-Isopropylbenzoic acid (Structural Analog). Retrieved from [Link]

  • Nikon Healthcare (2023). The Cytotoxicity of DMSO: Live-cell imaging analysis. Retrieved from [Link]

  • Emulate Bio (2024). Protocol for Compound Stock Solution Preparation and Solvent Selection.[2] Retrieved from [Link]

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Application Note: Quantitative Analysis of Isopropylbenzoic Acid Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isopropylbenzoic acid and its derivatives are significant compounds in various industrial and pharmaceutical applications. As intermediates in the synthesis of pharmaceuticals and other fine chemicals, their accurate and sensitive quantification is paramount for quality control, metabolic research, and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique, offering high resolution and sensitivity for the analysis of these compounds.[1][2] However, the inherent polarity and low volatility of carboxylic acids, such as isopropylbenzoic acid derivatives, present a challenge for direct GC-MS analysis.[1][3][4]

To overcome these limitations, a chemical derivatization step is essential.[1][4][5][6] This application note provides a comprehensive, in-depth technical guide for the analysis of isopropylbenzoic acid derivatives using GC-MS following a robust and efficient trimethylsilyl (TMS) derivatization protocol. The described methodology is designed for researchers, scientists, and drug development professionals seeking a reliable and validated approach for the quantitative analysis of this class of compounds.

The Imperative of Derivatization: Enhancing Volatility and Thermal Stability

The core principle behind the successful GC-MS analysis of polar compounds lies in derivatization.[4][5][6] This chemical modification process targets active hydrogen atoms within functional groups like the carboxylic acid (-COOH) and any hydroxyl (-OH) groups present on the isopropylbenzoic acid molecule.[6][7][8][9][10] By replacing these active hydrogens with a non-polar trimethylsilyl (TMS) group, the intermolecular hydrogen bonding is significantly reduced.[7][8][9][10] This transformation results in derivatives that are more volatile, less polar, and more thermally stable compared to their parent compounds.[7][8][9] Consequently, chromatographic separation is improved, and detection is enhanced.[8][9]

Silylation, the most widely employed derivatization technique for GC analysis, is favored for its ease of use and the ready formation of derivatives.[7][8][9] The chosen silylating agent for this protocol is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as Trimethylchlorosilane (TMCS).[3][7][11][12] BSTFA is a potent TMS donor, and its by-products are highly volatile, typically eluting with the solvent front, which minimizes chromatographic interference.[10][11][13] The addition of TMCS as a catalyst enhances the silylating power of BSTFA, ensuring a complete and rapid derivatization, particularly for any sterically hindered functional groups that might be present.[7][14][15]

Experimental Workflow & Protocols

A self-validating system is crucial for trustworthy and reproducible results.[2][16][17] The following protocols are designed with this principle in mind, incorporating quality control measures and detailed procedural steps.

I. Materials and Reagents
  • Standards: Isopropylbenzoic acid derivative standards (e.g., 4-Isopropylbenzoic acid) of high purity (≥98%).

  • Internal Standard (IS): A structurally similar compound not expected to be present in the samples (e.g., a deuterated analog or another benzoic acid derivative).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvents: Pyridine (anhydrous), Ethyl acetate (HPLC grade), Hexane (HPLC grade), Methanol (HPLC grade).

  • Other Reagents: Anhydrous sodium sulfate, Hydrochloric acid (1M).

  • Glassware: 2 mL GC vials with inserts, volumetric flasks, pipettes, and syringes.

II. Sample Preparation: Liquid-Liquid Extraction (LLE)

The objective of this step is to isolate the isopropylbenzoic acid derivatives from the sample matrix and concentrate them in a suitable organic solvent.

Protocol:

  • To 1.0 mL of the aqueous sample in a glass centrifuge tube, add a known amount of the internal standard solution.

  • Acidify the sample to a pH of approximately 2-3 by adding 1M HCl. This ensures that the carboxylic acid is in its protonated form, enhancing its extraction into the organic solvent.

  • Add 3.0 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.[5]

  • Centrifuge the mixture at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 3-6) with a fresh 3.0 mL aliquot of ethyl acetate to maximize the recovery of the analyte.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate to remove any residual water, which can interfere with the derivatization reaction.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

III. Derivatization: Silylation

This critical step converts the polar analytes into their volatile TMS-ether/ester derivatives.

Protocol:

  • To the dried residue from the LLE step, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[3] Pyridine acts as a catalyst and a solvent, aiding in the dissolution of the residue.

  • Securely cap the vial.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure the derivatization reaction goes to completion.[3] The reaction time and temperature are critical parameters that should be optimized for specific derivatives.

  • Allow the vial to cool to room temperature before injection into the GC-MS system.

Visualizing the Workflow

A clear understanding of the experimental process is essential for successful implementation.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Aqueous Sample add_is Add Internal Standard sample->add_is acidify Acidify (pH 2-3) add_is->acidify lle Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle dry Dry Extract (Anhydrous Na2SO4) lle->dry evaporate Evaporate to Dryness dry->evaporate add_reagents Add Pyridine & BSTFA/TMCS evaporate->add_reagents heat Heat at 70°C for 60 min add_reagents->heat gcms GC-MS Injection heat->gcms data Data Acquisition & Analysis gcms->data

Caption: Experimental workflow for GC-MS analysis of isopropylbenzoic acid derivatives.

GC-MS Instrumentation and Parameters

The following table outlines a typical set of GC-MS parameters for the analysis of silylated isopropylbenzoic acid derivatives. These parameters should be considered a starting point and may require optimization for specific instruments and applications.

Parameter Condition Rationale
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column provides good separation for a wide range of derivatized compounds.
Injection ModeSplitlessTo maximize the transfer of the analyte onto the column for high sensitivity.[18]
Injection Volume1 µLA standard volume for GC-MS analysis.
Injector Temperature250°CEnsures rapid and complete volatilization of the derivatized analytes.
Carrier GasHelium (99.999% purity)An inert carrier gas that is compatible with mass spectrometry.
Flow Rate1.0 mL/min (constant flow)Provides optimal column efficiency and reproducible retention times.
Oven Temperature ProgramInitial: 80°C (hold for 2 min)An initial hold allows for focusing of the analytes at the head of the column.
Ramp: 10°C/min to 280°CA controlled temperature ramp facilitates the separation of compounds based on their boiling points.
Final Hold: 280°C (hold for 5 min)Ensures that all components are eluted from the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A robust and widely used ionization technique that produces reproducible fragmentation patterns.
Ion Source Temperature230°COptimizes ionization efficiency and minimizes thermal degradation.
Quadrupole Temperature150°CMaintains a stable and clean quadrupole.
Electron Energy70 eVThe standard electron energy for generating reference mass spectra.
Mass Scan Rangem/z 50-500A wide enough range to capture the molecular ion and key fragment ions of the derivatized analytes.
Solvent Delay5 minPrevents the high concentration of solvent from entering the mass spectrometer, which could damage the filament.

Data Analysis and Compound Identification

The identification of the derivatized isopropylbenzoic acid derivatives is achieved by comparing the acquired mass spectra with reference spectra in a comprehensive mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[19][20][21][22][23] The library search provides a "match factor," which indicates the similarity between the experimental and reference spectra.[22] A high match factor (>800-900) provides a high degree of confidence in the compound's identification.[22]

The structure of the derivatized analyte dictates its fragmentation pattern. For a di-TMS derivative of an isopropylbenzoic acid (with a hydroxyl group), characteristic fragment ions would be expected.

derivatization_structure cluster_reaction Silylation Reaction reagents BSTFA + TMCS product Di-TMS Derivative -COOSi(CH3)3 -OSi(CH3)3 reactant Isopropylbenzoic Acid Derivative -COOH -OH reactant->product Derivatization

Caption: Silylation of an isopropylbenzoic acid derivative.

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations containing the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. This calibration curve is then used to determine the concentration of the isopropylbenzoic acid derivative in unknown samples.

Method Validation and Quality Control

To ensure the reliability and accuracy of the analytical results, a thorough method validation should be performed.[2][16][17][24] Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[16]

  • Linearity and Range: The linear relationship between the analyte concentration and the instrument response over a defined range.[2]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the method.[2][16]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[16][25]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[16]

  • Stability: The stability of the analyte in the sample matrix and the derivatized sample under specific storage conditions.[16]

Quality Control (QC) samples should be included in each analytical run to monitor the performance of the method. These QC samples should be prepared at low, medium, and high concentrations within the calibration range.

Troubleshooting

Even with a well-defined protocol, issues can arise. The following table provides guidance on common problems and their potential solutions.

Problem Potential Cause Suggested Solution
No or Low Peak Response Incomplete derivatizationEnsure the sample is completely dry before adding reagents.[1] Increase reaction time or temperature.
Sample degradationCheck the stability of the analyte and derivatives. Prepare fresh samples.
GC-MS system issueCheck for leaks, ensure proper gas flow, and verify injector and detector performance.[26][27][28]
Peak Tailing Active sites in the GC systemDeactivate the injector liner and column. Use a fresh, high-quality column.[27]
Co-elution with interfering compoundsOptimize the GC oven temperature program.
Poor Reproducibility Inconsistent sample preparationEnsure accurate and precise pipetting and a consistent LLE procedure.
Syringe or injector issuesClean or replace the syringe. Check the injector for contamination.[26][28]
Ghost Peaks Carryover from previous injectionsRun solvent blanks between samples. Clean the injector and syringe.[29]
Contaminated reagents or solventsUse high-purity reagents and solvents. Prepare fresh solutions.[30]

Conclusion

This application note details a robust and reliable method for the quantitative analysis of isopropylbenzoic acid derivatives by GC-MS. The protocol emphasizes the critical role of derivatization to enhance the volatility and thermal stability of these polar compounds. By following the detailed experimental procedures for sample preparation, derivatization, and GC-MS analysis, researchers can achieve accurate, sensitive, and reproducible results. Adherence to rigorous method validation and quality control practices is essential for ensuring the scientific integrity of the data generated. This comprehensive guide serves as a valuable resource for professionals in the pharmaceutical and chemical industries engaged in the analysis of this important class of compounds.

References

  • NIST Mass Spectral Library - Diablo Analytical. (n.d.). Retrieved from [Link]

  • Tandem Mass Spectral Library | NIST. (2012, November 30). National Institute of Standards and Technology. Retrieved from [Link]

  • Silylation Reagents - Regis Technologies. (n.d.). Retrieved from [Link]

  • GC-MS Sample Preparation Protocol for Organic Acids in Urine - Aurametrix. (n.d.). Retrieved from [Link]

  • Wiley Registry/NIST Mass Spectral Library 2023. (n.d.). Retrieved from [Link]

  • NIST/EPA/NIH Mass Spectral Library Compound Scoring - Jordi Labs. (n.d.). Retrieved from [Link]

  • Analytical Validation Quick Reference Guide. (n.d.). Retrieved from [Link]

  • GC-MS Sample Preparation - Organomation. (n.d.). Retrieved from [Link]

  • GC-MS Troubleshooting Guide | PDF | Gas Chromatography - Scribd. (n.d.). Retrieved from [Link]

  • Appendix B: GC/MS Troubleshooting Quick Reference - ResearchGate. (n.d.). Retrieved from [Link]

  • Derivatization reagents for GC - Chromatography - macherey-nagel. (n.d.). Retrieved from [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu UK. (n.d.). Retrieved from [Link]

  • GC Derivatization Reagents - Obrnuta faza. (n.d.). Retrieved from [Link]

  • Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. - Restek. (n.d.). Retrieved from [Link]

  • Validation of GC/ GC-MS methodologies - ComplianceIQ. (n.d.). Retrieved from [Link]

  • NIST mass spectral libraries - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • Get your GC-MS troubleshooting guide now! - Separation Science. (2023, December 8). Retrieved from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). Retrieved from [Link]

  • A Review on GC-MS and Method Development and Validation - Impactfactor. (n.d.). Retrieved from [Link]

  • Sample preparation GC-MS - SCION Instruments. (2025, April 29). Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved from [Link]

  • Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics - LOUIS | University of Alabama in Huntsville Research - UAH. (n.d.). Retrieved from [Link]

  • Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Retrieved from [Link]

  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For - ResolveMass Laboratories Inc. (2025, December 13). Retrieved from [Link]

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane - ResearchGate. (n.d.). Retrieved from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved from [Link]

  • Derivatization - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • BSTFA - Wikipedia. (n.d.). Retrieved from [Link]

  • Preparation of TMS Derivatives for GC/MS. (n.d.). Retrieved from [Link]

  • 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem. (n.d.). Retrieved from [Link]

  • Showing Compound 4-Isopropylbenzoic acid (FDB013929) - FooDB. (2010, April 8). Retrieved from [Link]

  • Application News. (n.d.). Retrieved from [Link]

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In Vitro Antioxidant Profiling of 3-Hydroxy-4-isopropylbenzoic Acid: A Guide to Standardized Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Antioxidant Characterization

In the landscape of drug discovery and development, the mitigation of oxidative stress is a cornerstone of therapeutic strategy for a multitude of pathologies, ranging from neurodegenerative diseases to chronic inflammation and aging. Reactive oxygen species (ROS) are the primary effectors of oxidative damage, and the identification of novel antioxidant agents is of paramount importance. 3-Hydroxy-4-isopropylbenzoic acid, a phenolic compound, presents a chemical scaffold suggestive of antioxidant potential. The strategic positioning of a hydroxyl group on the aromatic ring, coupled with an isopropyl substituent, provides a unique electronic and steric environment that may confer significant radical scavenging and reducing capabilities.

This comprehensive technical guide provides detailed application notes and standardized protocols for the in vitro evaluation of the antioxidant capacity of 3-Hydroxy-4-isopropylbenzoic acid. We delve into the theoretical underpinnings and practical execution of three widely adopted antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. Beyond mere procedural instructions, this document elucidates the causal mechanisms of these assays and the structural rationale for the anticipated antioxidant activity of 3-Hydroxy-4-isopropylbenzoic acid, empowering researchers to not only generate robust data but also to interpret it with scientific rigor.

The Structural Basis for Antioxidant Activity: A Mechanistic Perspective

The antioxidant potential of phenolic compounds like 3-Hydroxy-4-isopropylbenzoic acid is intrinsically linked to their molecular structure. The primary mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized through resonance delocalization of the unpaired electron across the aromatic ring.

The key structural features of 3-Hydroxy-4-isopropylbenzoic acid that are predicted to contribute to its antioxidant activity are:

  • The Phenolic Hydroxyl Group (-OH): This is the primary site of hydrogen atom donation. Its presence is fundamental to the radical scavenging activity.

  • The Isopropyl Group (-CH(CH₃)₂): This electron-donating alkyl group at the para position relative to the hydroxyl group can enhance the stability of the phenoxyl radical through hyperconjugation, thereby increasing the antioxidant efficacy.

  • The Carboxylic Acid Group (-COOH): While the electron-withdrawing nature of the carboxylic acid group might slightly diminish the hydrogen-donating ability of the hydroxyl group, its presence can influence the compound's solubility and its ability to chelate metal ions, which is another important antioxidant mechanism.

The interplay of these functional groups dictates the overall antioxidant capacity of the molecule. The following diagram illustrates the proposed mechanism of radical scavenging by 3-Hydroxy-4-isopropylbenzoic acid.

G cluster_0 Radical Scavenging by 3-Hydroxy-4-isopropylbenzoic Acid Compound 3-Hydroxy-4-isopropylbenzoic Acid (Ar-OH) Phenoxyl_Radical Resonance-Stabilized Phenoxyl Radical (Ar-O•) Compound->Phenoxyl_Radical H• donation Radical Free Radical (R•) Product Neutralized Radical (RH) Radical->Product H• acceptance

Caption: Proposed antioxidant mechanism of 3-Hydroxy-4-isopropylbenzoic acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from deep violet to pale yellow. This change in absorbance is measured spectrophotometrically.

Principle of the DPPH Assay

The DPPH radical is a stable free radical that has a maximum absorbance at approximately 517 nm. When an antioxidant is added to a solution of DPPH, it donates a hydrogen atom to the radical, leading to the formation of the reduced, non-radical form, DPPH-H. This reduction is accompanied by a decrease in absorbance at 517 nm, which is proportional to the concentration of the antioxidant.

Experimental Workflow: DPPH Assay

G cluster_0 DPPH Assay Workflow A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Mix DPPH Solution with Test Compound or Standard A->C B Prepare Serial Dilutions of 3-Hydroxy-4-isopropylbenzoic Acid B->C D Incubate in the Dark (e.g., 30 minutes at RT) C->D E Measure Absorbance at ~517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol: DPPH Assay

Reagents and Materials:

  • 3-Hydroxy-4-isopropylbenzoic acid

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Positive controls: Ascorbic acid, Trolox, or Gallic acid

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Test Compound and Standards: Prepare a stock solution of 3-Hydroxy-4-isopropylbenzoic acid in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive controls.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well.

    • For the blank, use methanol instead of the test compound.

    • For the control, use the DPPH solution with methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another common method for assessing antioxidant capacity. It is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a decrease in its characteristic absorbance.

Principle of the ABTS Assay

The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. The resulting blue-green radical has a maximum absorbance at approximately 734 nm. When an antioxidant is added, it donates a hydrogen atom or an electron to the ABTS•⁺, causing it to be reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration.

Experimental Workflow: ABTS Assay

G cluster_0 ABTS Assay Workflow A Generate ABTS Radical Cation (ABTS + Potassium Persulfate) B Dilute ABTS•⁺ Solution to Working Absorbance A->B D Mix ABTS•⁺ Solution with Test Compound or Standard B->D C Prepare Serial Dilutions of 3-Hydroxy-4-isopropylbenzoic Acid C->D E Incubate at Room Temperature D->E F Measure Absorbance at ~734 nm E->F G Calculate % Inhibition and TEAC Value F->G

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Detailed Protocol: ABTS Assay

Reagents and Materials:

  • 3-Hydroxy-4-isopropylbenzoic acid

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Positive control: Trolox

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Preparation of ABTS•⁺ Working Solution: Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standard: Prepare a stock solution of 3-Hydroxy-4-isopropylbenzoic acid and a series of dilutions. Prepare a standard curve using Trolox.

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to each well of a 96-well microplate.

    • Add the ABTS•⁺ working solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition as in the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is detected by the formation of a colored complex with a specific reagent.

Principle of the FRAP Assay

The FRAP assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ) at low pH. This reduction results in the formation of an intense blue-colored complex with an absorption maximum at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.

Experimental Workflow: FRAP Assay

G cluster_0 FRAP Assay Workflow A Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) D Mix FRAP Reagent with Test Compound or Standard A->D B Prepare Serial Dilutions of 3-Hydroxy-4-isopropylbenzoic Acid B->D C Prepare Ferrous Sulfate Standard Curve E Incubate at 37°C D->E F Measure Absorbance at ~593 nm E->F G Calculate FRAP Value F->G

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Detailed Protocol: FRAP Assay

Reagents and Materials:

  • 3-Hydroxy-4-isopropylbenzoic acid

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Compound and Standard Curve: Prepare a stock solution and serial dilutions of 3-Hydroxy-4-isopropylbenzoic acid. Prepare a standard curve using freshly prepared aqueous solutions of ferrous sulfate.

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to each well of a 96-well microplate.

    • Add the FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Data Analysis: The FRAP value is calculated from the standard curve of ferrous sulfate and is expressed as µM Fe(II) equivalents.

Comparative Antioxidant Capacity and Data Interpretation

While direct experimental data for 3-Hydroxy-4-isopropylbenzoic acid is not extensively available in the public domain, we can infer its potential antioxidant activity based on structurally related compounds. The following table presents typical antioxidant activities for relevant phenolic compounds to provide a comparative context.

CompoundDPPH IC₅₀ (µg/mL)ABTS TEACFRAP Value (µM Fe(II)/µM)
3-Hydroxy-4-isopropylbenzoic Acid Predicted: ModeratePredicted: ModeratePredicted: Moderate
Thymol~20-50~1.5-2.5~1.0-2.0
Carvacrol~25-60~1.8-2.8~1.2-2.2
4-Hydroxybenzoic Acid>100LowLow
Gallic Acid~1-5~3-5~2.5-4.5
Trolox (Standard)~5-101.0~1.0
Ascorbic Acid (Standard)~2-8~1.0-1.2~1.0

Note: The values for Thymol, Carvacrol, 4-Hydroxybenzoic Acid, Gallic Acid, Trolox, and Ascorbic Acid are approximate ranges compiled from various literature sources for illustrative purposes. The predicted activity of 3-Hydroxy-4-isopropylbenzoic acid is a scientific estimation based on its structural similarity to thymol and carvacrol, and the known effects of its functional groups.

Interpretation of Results:

The antioxidant capacity of 3-Hydroxy-4-isopropylbenzoic acid is expected to be moderate, likely superior to that of 4-hydroxybenzoic acid due to the electron-donating isopropyl group. Its activity is anticipated to be in a similar range to that of thymol and carvacrol, which share the phenolic hydroxyl and isopropyl structural motifs. Compared to highly potent antioxidants like gallic acid, its activity will likely be lower due to the presence of only a single hydroxyl group.

Conclusion

The in vitro antioxidant assays detailed in this guide provide a robust framework for the systematic evaluation of 3-Hydroxy-4-isopropylbenzoic acid. By employing the DPPH, ABTS, and FRAP assays, researchers can obtain a comprehensive profile of its radical scavenging and reducing capabilities. A thorough understanding of the underlying chemical principles and the structure-activity relationships of phenolic compounds is crucial for the accurate interpretation of the experimental data. The protocols and comparative data presented herein are intended to serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the exploration of 3-Hydroxy-4-isopropylbenzoic acid as a potential therapeutic agent for conditions associated with oxidative stress.

References

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. [Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30. [Link]

  • Aruoma, O. I. (1998). Free radicals, oxidative stress, and antioxidants in human health and disease. Journal of the American Oil Chemists' Society, 75(2), 199-212. [Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. [Link]

  • Aruoma, O. I., Murcia, A., Butler, J., & Halliwell, B. (1993). Evaluation of the antioxidant and prooxidant actions of gallic acid and its derivatives. Journal of Agricultural and Food Chemistry, 41(11), 1880-1885. [Link]

Isolation techniques for 3-Hydroxy-4-isopropylbenzoic acid from bacterial cultures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isolation & Purification of 3-Hydroxy-4-isopropylbenzoic Acid from Pseudomonas Cultures

Abstract & Introduction

3-Hydroxy-4-isopropylbenzoic acid (3-H-4-IPBA) is a high-value aromatic intermediate derived from the catabolism of p-cymene (4-isopropyltoluene) and p-cumic acid. While often overshadowed by its parent compounds, 3-H-4-IPBA is a critical synthon for the synthesis of bioactive terpenoids and a metabolic marker in the degradation of essential oils.

In microbial systems, particularly Pseudomonas putida (strain F1 and related mutants), the compound is closely linked to the cym and cmt operons.[1] A critical, often overlooked technical nuance in its isolation is its origin: 3-H-4-IPBA is frequently formed via the acid-catalyzed dehydration of the unstable metabolic intermediate 2,3-dihydroxy-4-isopropylcyclohexa-4,6-dienoate (dihydrodiol) during downstream processing.

This application note details a robust, self-validating protocol for isolating 3-H-4-IPBA. It emphasizes the "Reactive Extraction" principle, where the acidification step serves a dual purpose: protonating the species for solvent transfer and chemically stabilizing the biological precursor.

Physicochemical Profile & Isolation Logic

Understanding the molecule's behavior in biphasic systems is the foundation of this protocol.

PropertyValue / CharacteristicImpact on Protocol
Molecular Structure C₁₀H₁₂O₃ (MW: 180.20 g/mol )Aromatic ring provides UV absorbance (254/280 nm).
pKa (Carboxyl) ~4.2 - 4.5Critical: pH must be < 3.0 to suppress ionization and drive partitioning into organic solvent.
pKa (Phenol) ~9.8 - 10.0Remains protonated at neutral/acidic pH; susceptible to oxidation at high pH.
Solubility (Water) Low (at pH < 4)Precipitates from aqueous broth upon acidification.
Solubility (Organic) High (EtOAc, DCM, MeOH)Ethyl Acetate is the preferred extraction solvent due to high partition coefficient.
Stability Stable as solid; sensitive to oxidation in basic solution.Avoid prolonged exposure to pH > 8 during wash steps.

Upstream Processing: Biosynthesis Strategy

To maximize yield, the bacterial strain and induction strategy must be aligned.

  • Strain Selection: Pseudomonas putida F1 (wild type) or specific cmt operon mutants (e.g., cmtB defective) are preferred. Mutants blocked at the ring-cleavage step accumulate the dihydrodiol precursor, which converts to 3-H-4-IPBA upon acid workup.

  • Induction: The pathway is inducible. Use p-cymene (vapor phase) or p-cumate (solid) as the carbon source/inducer.

  • Media: Minimal salts medium (MSM) supplemented with the inducer prevents interference from complex broth components (like yeast extract) during HPLC analysis.

Pathway & Logic Diagram

BiosynthesisLogic Cymene p-Cymene (Substrate) Cumate p-Cumic Acid (Intermediate) Cymene->Cumate Oxidation (cym operon) Diol 2,3-Dihydroxy-p-cumate (Unstable Dihydrodiol) Cumate->Diol Dioxygenase (cmtA) Target 3-Hydroxy-4-isopropylbenzoic Acid (Target Product) Diol->Target Acid-Catalyzed Dehydration (pH < 2, Chemical Step) Cleavage Ring Cleavage (Catabolism) Diol->Cleavage Metabolic Route (pH 7)

Figure 1: The biosynthetic route highlighting the critical chemical conversion step during isolation.

Detailed Isolation Protocol

Phase A: Clarification & Pre-treatment

Objective: Remove biomass without lysing cells to prevent release of intracellular proteins that complicate purification.

  • Harvesting: Centrifuge the fermentation broth at 6,000 × g for 15 minutes at 4°C.

  • Filtration (Optional but Recommended): Pass the supernatant through a 0.45 µm PES (Polyethersulfone) membrane.

    • Why PES? Low protein binding ensures minimal loss of hydrophobic metabolites.

Phase B: Reactive Acidification (The Critical Control Point)

Objective: Convert the dihydrodiol precursor to 3-H-4-IPBA and protonate the carboxyl group.

  • Cooling: Place the clarified supernatant on ice.

  • Acidification: Slowly add 6N HCl dropwise with stirring until the pH reaches 2.0–2.5 .

    • Observation: The solution may turn slightly turbid as the protonated organic acids precipitate.

    • Reaction Time: Allow the acidified solution to stir at room temperature for 30 minutes . This incubation is mandatory to ensure complete aromatization (dehydration) of the dihydrodiol intermediate.

    • Self-Validation: Check pH after 15 minutes; buffering capacity of metabolites may cause drift. Readjust to pH 2.0 if necessary.

Phase C: Solvent Extraction

Objective: Partition the target into the organic phase.

  • Solvent Choice: Ethyl Acetate (EtOAc).[2][3]

    • Ratio: 1:1 (v/v) Solvent to Supernatant.

  • Extraction:

    • Perform three sequential extractions.

    • Shake vigorously for 2 minutes, then allow phases to separate for 10 minutes.

    • Troubleshooting Emulsions: If an emulsion forms (common with bacterial supernatants), add saturated NaCl (brine) to the aqueous phase or centrifuge the biphasic mixture at 2,000 × g for 5 minutes.

  • Drying: Combine the organic layers and pass them through a bed of anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.

    • Why? Water traces will degrade the product during evaporation and interfere with crystallization.

Phase D: Purification & Crystallization
  • Evaporation: Concentrate the dried organic phase using a rotary evaporator at 40°C under reduced pressure until a viscous oil or solid residue remains.

  • Recrystallization:

    • Dissolve the residue in a minimum volume of hot Methanol/Water (20:80) or Chloroform .

    • Allow to cool slowly to 4°C overnight.

    • Collect crystals via vacuum filtration.

  • Purity Check (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

    • Detection: UV at 254 nm and 280 nm.

Process Workflow Diagram

IsolationWorkflow Broth Fermentation Broth (pH 7.0) Centrifuge Centrifugation (6,000 x g, 15 min) Broth->Centrifuge Supernatant Cell-Free Supernatant Centrifuge->Supernatant Acidification Acidification (HCl to pH 2.0) & Incubation (30 min) Supernatant->Acidification Critical Step: Dehydration Extraction LLE with Ethyl Acetate (3x Extraction) Acidification->Extraction OrganicPhase Organic Phase (Target + Impurities) Extraction->OrganicPhase Drying Drying (Na₂SO₄) & Rotary Evaporation OrganicPhase->Drying Crystallization Recrystallization (MeOH/H₂O) Drying->Crystallization

Figure 2: Step-by-step isolation workflow emphasizing the acidification checkpoint.

Analytical Validation & Expected Data

To confirm the identity of the isolated 3-H-4-IPBA, compare your results against these standard parameters.

TechniqueParameterExpected ResultInterpretation
HPLC-UV Retention Time (RT)~12.5 min (on C18, 10-90% ACN gradient)Elutes after more polar diols but before p-cymene.
UV Spectrum

248 nm, 290 nmCharacteristic of hydroxybenzoic acids.
¹H NMR Aromatic Region3 protons (ABX system)Confirms 1,3,4-substitution pattern.
¹H NMR Isopropyl GroupSeptet (~3.2 ppm) + Doublet (~1.2 ppm)Confirms presence of intact isopropyl chain.
Mass Spec ESI (-)m/z 179 [M-H]⁻Confirms molecular weight of 180.2.

Troubleshooting Guide:

  • Low Yield: Check pH during acidification. If pH > 3, the carboxylic acid remains ionized and stays in the aqueous phase.

  • Impurity Peaks: If a peak at m/z 197 (Dihydrodiol) is seen, the acidification/incubation time was insufficient to drive dehydration.

References

  • Eaton, R. W. (1997). p-Cymene catabolic pathway in Pseudomonas putida F1: cloning and characterization of DNA encoding conversion of p-cymene to p-cumate. Journal of Bacteriology, 179(9), 3171–3180. Link

  • DeFrank, J. J., & Ribbons, D. W. (1977). p-Cymene pathway in Pseudomonas putida: ring cleavage of 2,3-dihydroxy-p-cumate and subsequent reactions. Journal of Bacteriology, 129(3), 1365–1374. Link

  • Wigmore, G. J., & Ribbons, D. W. (1980). p-Cymene pathway in Pseudomonas putida: selective enrichment of defective mutants by using halogenated substrate analogs. Journal of Bacteriology, 143(2), 816–824. Link

  • BenchChem. (2026).[4] 4-Hydroxy-3,5-diisopropylbenzoic Acid Physicochemical Properties. BenchChem Technical Library. Link(Note: General reference for hydroxy-isopropylbenzoic acid solubility logic).

  • Sigma-Aldrich. (2025). Product Specification: 4-Isopropylbenzoic acid (Cumic acid).[5][6] Link(Reference for parent compound solubility).

Sources

Application Notes and Protocols for the Thin-Layer Chromatography (TLC) Separation of 3-Hydroxy-4-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed methodology for the separation and analysis of 3-Hydroxy-4-isopropylbenzoic acid using thin-layer chromatography (TLC). This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for the qualitative analysis of this compound. The protocol herein is grounded in the fundamental principles of chromatography and is designed to be a self-validating system, ensuring both accuracy and reproducibility. We will delve into the rationale behind the selection of the stationary and mobile phases, sample preparation, and visualization techniques, offering insights that bridge theoretical knowledge with practical application.

Introduction: The Chromatographic Separation of a Phenolic Acid

Thin-layer chromatography (TLC) is a powerful and versatile separation technique widely employed in synthetic chemistry, natural product analysis, and pharmaceutical quality control.[1][2] Its simplicity, speed, and low cost make it an invaluable tool for determining the number of components in a mixture, assessing compound purity, and monitoring the progress of chemical reactions.[2][3] The principle of TLC is based on the differential partitioning of an analyte between a stationary phase (a thin layer of adsorbent material on a solid support) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action).[4][5]

3-Hydroxy-4-isopropylbenzoic acid is a substituted phenolic and carboxylic acid. Its chemical structure, featuring both a polar hydroxyl (-OH) and a carboxylic acid (-COOH) group, as well as a moderately non-polar isopropyl group on an aromatic ring, dictates its chromatographic behavior. The polar functional groups allow for strong interactions, primarily through hydrogen bonding, with a polar stationary phase like silica gel.[5] The overall polarity of the molecule will determine its affinity for the stationary phase versus its solubility in the mobile phase, which governs its migration distance and thus its retention factor (Rf).

This application note will provide a step-by-step protocol for the successful TLC separation of 3-Hydroxy-4-isopropylbenzoic acid, from plate preparation to data interpretation.

Physicochemical Properties of 3-Hydroxy-4-isopropylbenzoic Acid

A thorough understanding of the analyte's properties is critical for developing an effective TLC method.

PropertyValue/InformationSource
Molecular Formula C₁₀H₁₂O₂[6]
Molecular Weight 180.20 g/mol Inferred from similar compounds
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Solubility Inferred to be soluble in polar organic solvents like methanol, ethanol, and acetone; sparingly soluble in water.[7]
Key Functional Groups Carboxylic acid, Phenolic hydroxyl, Isopropyl group, Aromatic ringN/A

The presence of both hydrogen-bond-donating (hydroxyl and carboxylic acid) and hydrogen-bond-accepting (carbonyl oxygen) groups, along with the non-polar isopropyl and benzene ring moieties, suggests that a moderately polar mobile phase will be required to achieve optimal separation on a polar stationary phase.

Experimental Protocol

This section details the materials, reagents, and step-by-step procedures for the TLC analysis of 3-Hydroxy-4-isopropylbenzoic acid.

Materials and Reagents
Material/ReagentSpecifications
TLC Plates Silica gel 60 F₂₅₄ on aluminum or glass backing
3-Hydroxy-4-isopropylbenzoic acid Analytical standard of known purity
Solvents (ACS grade or higher) Toluene, Ethyl acetate, Glacial acetic acid, Methanol
Developing Chamber Glass tank with a tight-fitting lid
Sample Application Glass capillary tubes or micropipette
Visualization Reagents UV lamp (254 nm), Ferric chloride (FeCl₃) solution (1% in ethanol), Bromocresol green spray reagent
Step-by-Step Methodology

A well-chosen mobile phase is crucial for achieving good separation. For a phenolic carboxylic acid like 3-Hydroxy-4-isopropylbenzoic acid, a mixture of a non-polar and a polar solvent, with a small amount of acid to suppress the ionization of the carboxylic acid group and reduce tailing, is recommended.

Recommended Mobile Phase:

  • Toluene:Ethyl Acetate:Glacial Acetic Acid (5:4:1, v/v/v)

Causality: Toluene serves as the less polar component, while ethyl acetate provides polarity to move the analyte up the plate. The addition of glacial acetic acid is critical; it creates an acidic environment that protonates the carboxylic acid group of the analyte, minimizing its ionization and subsequent strong, undesirable interactions with the silica gel's silanol groups. This results in more compact spots and improved resolution.

  • Prepare a stock solution of 3-Hydroxy-4-isopropylbenzoic acid at a concentration of approximately 1 mg/mL in methanol.

  • Ensure the solid is completely dissolved before use.

Causality: Methanol is a suitable solvent due to its polarity, which allows for the effective dissolution of the analyte.[7] A concentration of 1 mg/mL is generally sufficient for clear visualization without overloading the plate.

  • Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.

  • Using a capillary tube, carefully spot a small amount of the sample solution onto the origin line. The spot should be as small as possible (1-2 mm in diameter) to ensure optimal separation.

  • Allow the solvent to completely evaporate from the spot before proceeding.

Causality: A pencil is used because graphite is inert and will not migrate with the mobile phase.[3] Small, concentrated spots lead to better-defined separation, whereas large, diffuse spots can result in overlapping bands.

  • Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, and close the lid. Allow the chamber to saturate with solvent vapors for at least 15 minutes.

  • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

  • Allow the mobile phase to ascend the plate by capillary action.

  • When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Causality: Saturating the chamber with solvent vapors is essential for reproducible results as it prevents the evaporation of the mobile phase from the plate surface during development, which can alter the Rf values.[2] Marking the solvent front immediately is crucial for the accurate calculation of the Rf value.

Since 3-Hydroxy-4-isopropylbenzoic acid is colorless, visualization techniques are required.

  • UV Light (Non-destructive): Place the dried TLC plate under a UV lamp at 254 nm. The aromatic ring in the analyte will absorb the UV light, appearing as a dark spot against the fluorescent green background of the plate.[8] Circle the spot with a pencil.

  • Ferric Chloride (FeCl₃) Stain (Destructive): Prepare a 1% solution of ferric chloride in ethanol. Spray the plate evenly with the solution. Phenolic hydroxyl groups will form a colored complex (typically purple, green, or blue) with FeCl₃.[9]

  • Bromocresol Green Stain (Destructive): This stain is specific for acidic compounds. Prepare a solution of 0.04 g of bromocresol green in 100 mL of absolute ethanol. Spraying the plate will result in yellow spots on a blue background for acidic compounds.[9]

Causality: The F₂₅₄ indicator in the silica gel fluoresces under 254 nm UV light. Compounds with a UV chromophore, such as the benzene ring in the analyte, will quench this fluorescence.[8] The ferric chloride test is a classic qualitative test for phenols. The bromocresol green indicator changes color in the presence of an acid.

Data Analysis: Calculation of the Retention Factor (Rf)

The retention factor (Rf) is a quantitative measure of a compound's migration on a TLC plate under a specific set of conditions. It is calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The distances are measured from the origin line. The Rf value is a characteristic property of a compound in a given TLC system and should be between 0 and 1. For optimal separation and accuracy, an Rf value between 0.3 and 0.7 is generally desirable.

Expected Results and Discussion

Using the proposed mobile phase of Toluene:Ethyl Acetate:Glacial Acetic Acid (5:4:1), 3-Hydroxy-4-isopropylbenzoic acid is expected to have a single, well-defined spot with an Rf value in the mid-range (approximately 0.4 - 0.6). The exact Rf value may vary depending on experimental conditions such as temperature, chamber saturation, and the specific activity of the silica gel plate.

The presence of a single spot would indicate the purity of the sample. If multiple spots are observed, it suggests the presence of impurities or degradation products. The relative polarities of these can be inferred from their Rf values; less polar compounds will have higher Rf values, while more polar compounds will have lower Rf values.

Troubleshooting

IssuePossible CauseSuggested Solution
Spot Streaking Sample is too concentrated; Compound is highly polar and interacting strongly with the stationary phase.Dilute the sample solution; Ensure the mobile phase contains a sufficient amount of a polar solvent and an acid modifier (like acetic acid).
Rf Value Too High (>0.8) Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase toluene content).
Rf Value Too Low (<0.2) Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase ethyl acetate content).
No Spots Visible Sample concentration is too low; Compound is not UV active or does not react with the chosen stain.Concentrate the sample solution; Use a different visualization technique.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the thin-layer chromatographic separation of 3-Hydroxy-4-isopropylbenzoic acid. By understanding the chemical principles behind each step, from mobile phase selection to visualization, researchers can confidently apply and adapt this method for their specific analytical needs. The detailed methodology and troubleshooting guide aim to empower scientists to achieve reliable and reproducible results in the qualitative analysis of this important phenolic acid derivative.

Visualizations

Chemical Structure

Caption: Chemical structure of 3-Hydroxy-4-isopropylbenzoic acid.

TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_mobile 1. Prepare Mobile Phase (Toluene:EtOAc:AcOH) prep_sample 2. Prepare Sample Solution (1 mg/mL in Methanol) spotting 3. Spot TLC Plate prep_sample->spotting development 4. Develop Chromatogram in Saturated Chamber spotting->development drying 5. Dry the Plate development->drying visualize 6. Visualize Spots (UV, FeCl₃, or Bromocresol Green) drying->visualize calculate 7. Calculate Rf Value visualize->calculate

Caption: Workflow for the TLC separation of 3-Hydroxy-4-isopropylbenzoic acid.

References

  • Thin-Layer Chromatography on Silica Gel G of some Phenol Carboxylic Acids. (n.d.).
  • National Center for Biotechnology Information. (2023). Phenolic acids: Natural versatile molecules with promising therapeutic applications. PubMed Central. Retrieved from [Link]

  • MDPI. (2013). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Thin layer chromatography (TLC) patterns of phenolic compounds... Retrieved from [Link]

  • Thin Layer Chromatography (rev 3/2020). (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • TLC Visualization Solutions. (n.d.). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • YouTube. (2021, August 23). Visualizing a TLC plate. Retrieved from [Link]

  • Open Access Pub. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (2016, February). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 28). High performance thin layer chromatography with eluents containing SDS aided by UV- and Raman spectroscopy. PubMed Central. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2015, May 15). Simultaneous Determination of p-Hydroxybenzoate Preservatives in Pharmaceuticals and Personal Care Formulations. Retrieved from [Link]

  • NIST. (n.d.). Isopropyl-4-hydroxybenzoate. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Isopropylbenzoic acid (FDB013929). Retrieved from [Link]

  • Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents | PDF. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 3-Hydroxy-4-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

This guide addresses the synthesis of 3-Hydroxy-4-isopropylbenzoic acid (CAS: 19420-59-8).[1] While various routes exist, the most robust, scalable, and self-validating method for high-purity applications involves the Nitration-Reduction-Hydrolysis sequence starting from Cumic Acid (4-isopropylbenzoic acid) .

This route is selected for its superior regioselectivity . In 4-isopropylbenzoic acid, the carboxyl group (


) is a meta-director, and the isopropyl group (

) is an ortho-director. Both directing effects cooperatively target the

position, minimizing isomer byproducts and simplifying purification.
Visual Workflow (Pathway Logic)

SynthesisPathway cluster_legend Key Optimization Factors Start Starting Material 4-Isopropylbenzoic Acid (Cumic Acid) Step1 Intermediate A 3-Nitro-4-isopropylbenzoic acid Start->Step1 Nitration (HNO3/H2SO4, <10°C) Regioselective at C3 Step2 Intermediate B 3-Amino-4-isopropylbenzoic acid Step1->Step2 Reduction (H2/Pd-C or Fe/HCl) Quant. Yield Final Target Product 3-Hydroxy-4-isopropylbenzoic acid Step2->Final Diazotization & Hydrolysis (NaNO2/H2SO4 then H2O/Heat) Critical Yield Step Note1 Temp Control Prevents dealkylation Note2 Acid Conc. Avoids tar formation

Figure 1: Cooperative directing effects ensure substitution at the C3 position.[2][3] The critical step for yield loss is the final hydrolysis.

Detailed Protocols & Troubleshooting

Phase 1: Regioselective Nitration

Objective: Introduce nitrogen functionality at the C3 position. Reaction:



Optimized Protocol:

  • Dissolve 4-isopropylbenzoic acid in conc.

    
     at 0°C.
    
  • Add fuming

    
     dropwise, maintaining internal temp below 10°C .
    
  • Quench on crushed ice.

Troubleshooting Guide:

IssueRoot CauseCorrective Action
Low Yield / Oily Product Dealkylation (Ipso-substitution): High temperatures cause the isopropyl group to be cleaved and replaced by nitro (forming 4-nitrobenzoic acid).Strict Temp Control: Maintain reaction <10°C. The isopropyl cation is a stable leaving group; heat accelerates its loss.
Isomer Contamination Incomplete Dissolution: Starting material was not fully dissolved in sulfuric acid before nitric addition.Pre-solubilization: Ensure complete homogeneity in

before adding the nitrating agent.
Runaway Exotherm Addition Rate: Nitric acid added too fast.Dosing Control: Use a dropping funnel with a pressure-equalizing arm; add over 30-60 mins.

Expert Insight: The cooperative directing effect makes this step robust. If you see byproducts, they are likely due to thermal degradation (de-isopropylation), not regioselectivity errors.

Phase 2: Reduction to Aniline

Objective: Convert Nitro group to Amino group without reducing the carboxylic acid. Reaction:



Optimized Protocol:

  • Suspend 3-nitro intermediate in Methanol or Ethanol.

  • Add 10% Pd/C catalyst (5 wt% loading).

  • Hydrogenate at 30-50 psi (room temp) until

    
     uptake ceases.
    

Troubleshooting Guide:

IssueRoot CauseCorrective Action
Incomplete Reaction Catalyst Poisoning: Sulfur traces from Phase 1 carried over.Wash Thoroughly: Ensure the nitro-intermediate is washed with water until pH neutral before hydrogenation.
Over-reduction Ring Hydrogenation: High pressure/temp reducing the benzene ring.Mild Conditions: Do not exceed 50 psi or 40°C. The benzoic acid ring is relatively stable, but isopropyl groups can sterically hinder the catalyst, requiring patience rather than force.
Phase 3: Diazotization & Hydrolysis (The Critical Step)

Objective: Convert Amino group to Hydroxyl via Diazonium salt. Reaction:



Optimized Protocol:

  • Diazotization: Dissolve amine in dilute

    
    . Cool to 0-5°C .[4] Add 
    
    
    
    (aq) dropwise. Starch-iodide paper must turn blue immediately.
  • Hydrolysis (Hydroxylation): Add the cold diazonium solution dropwise into a separate vessel of boiling dilute

    
     (10-15%).
    
  • Workup: Cool, extract with Ethyl Acetate, and recrystallize.

Troubleshooting Guide (Yield Killer):

IssueRoot CauseCorrective Action
Formation of Red/Brown Tar (Azo Dyes) Coupling Side Reactions: The diazonium salt reacts with the newly formed phenol (product) because the concentration of both is high in the reaction pot.Dilution & Dropwise Addition: Never heat the bulk diazonium solution. Add the cold diazo solution slowly into boiling acid. This ensures the diazo converts to phenol instantly and is diluted, preventing coupling.
Violent Foaming Rapid

Release:
Hydrolysis releases nitrogen gas.
Headspace Management: Use a large reaction vessel (2x volume). Add diazo solution slowly to manage gas evolution.
Product Decomposition Oxidation: Phenols are prone to oxidation in hot acid.Inert Atmosphere: Sparge the boiling acid with Nitrogen (

) before and during addition to minimize oxidative darkening.

Self-Validating Check: After Diazotization, take a 1mL aliquot and warm it. If it evolves gas (


) and smells phenolic (medicinal/acrid), the diazo is active. If not, the amine did not convert (check pH < 2).

Data Summary: Yield Expectations

StepReactionExpected YieldCritical Parameter
1 Nitration85 - 92%Temperature (<10°C)
2 Reduction90 - 95%Catalyst Quality
3 Hydrolysis60 - 75%Addition Rate / Dilution
Total Overall ~45 - 65% Prevention of Azo Coupling

FAQ: Common User Scenarios

Q: Can I use HCl instead of H2SO4 for the hydrolysis step? A: It is not recommended. Chloride ions are nucleophilic and can compete with water, leading to the formation of 3-chloro-4-isopropylbenzoic acid (Sandmeyer chlorination) rather than the hydroxyl product. Sulfuric acid is non-nucleophilic and ensures the -OH is the only major product [1].

Q: My final product is pink/red even after recrystallization. Why? A: This indicates trace azo-dye contamination. Phenols are electron-rich and couple avidly with any unreacted diazonium salts.

  • Fix: Perform a purification step using activated charcoal in hot ethanol, or wash the crude solid with non-polar solvent (e.g., cold toluene) to remove organic impurities before final recrystallization.

Q: Why start with Cumic Acid instead of Thymol? A: Thymol (2-isopropyl-5-methylphenol) has the hydroxyl group ortho to the isopropyl group. Your target (3-hydroxy-4-isopropyl) requires the hydroxyl to be ortho to the isopropyl. While the relationship seems correct, oxidizing the methyl group of Thymol to a carboxylic acid is chemically arduous and low-yield compared to the functionalization of Cumic Acid [2].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Diazonium hydrolysis and Sandmeyer interference).

  • Sigma-Aldrich. (n.d.). 4-Isopropylbenzoic acid (Cumic acid) Product Sheet. (Starting material validation). Link

  • European Patent Office. (1989).[5] EP 0206635 B1: Process for the preparation of 3-amino-4-hydroxybenzoic acids.[5] (Validates the nitration/reduction sequence on similar benzoic acid scaffolds). Link

  • Org. Synth. (1928). m-Nitrobenzoic Acid (Nitration of Benzoic Acid). Coll. Vol. 1, p.372. (Foundational procedure for nitrating benzoic acids). Link

Sources

Resolving peak overlapping in HPLC analysis of 3-Hydroxy-4-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Resolving Peak Overlapping & Tailing Issues Analyte Profile: 3-Hydroxy-4-isopropylbenzoic acid (CAS: 19420-59-8)

Executive Summary & Chemical Profile[1][2]

Welcome to the technical support hub. Successful analysis of 3-Hydroxy-4-isopropylbenzoic acid requires managing two competing functional groups: a moderately acidic carboxylic acid and a phenolic hydroxyl group. Most peak overlapping and tailing issues stem from a mismatch between the mobile phase pH and the analyte's pKa, or insufficient selectivity against structural isomers (e.g., 3-isopropyl-4-hydroxybenzoic acid).

PropertyValue (Est.)Chromatographic Implication
pKa (COOH) ~4.2 - 4.4Critical: Operating near pH 4.0 causes peak splitting/broadening due to mixed ionization states.
pKa (Phenolic OH) ~9.8 - 10.0Secondary interaction risk.[1] Ionized silanols on silica columns can bind here, causing severe tailing.
LogP ~2.8 - 3.0Moderately hydrophobic. Retains well on C18 but requires high organic strength for elution.

Troubleshooting Guide (Q&A)

Ticket #001: "My peaks are merging with a critical impurity. How do I improve resolution?"

Diagnosis: Peak overlapping in benzoic acid derivatives is often driven by selectivity (


)  rather than efficiency (

). If you are using a standard C18 column with Acetonitrile, you are likely failing to discriminate between the positional isomers (e.g., ortho- vs meta- hydroxy placement).

The Fix: Leverage "Pi-Pi" Interactions and Solvent Selectivity.

  • Switch Organic Modifier: Change from Acetonitrile (ACN) to Methanol (MeOH) .

    • Mechanism:[2] ACN is an aprotic solvent (dipole-dipole interactions). MeOH is protic and facilitates hydrogen bonding. More importantly, MeOH allows the aromatic rings of the analyte to interact differently with the stationary phase, often resolving positional isomers that co-elute in ACN.

  • Change Stationary Phase: If C18 fails, switch to a Phenyl-Hexyl or Biphenyl column.

    • Mechanism:[2] These phases utilize

      
       interactions. The electron-donating isopropyl group and electron-withdrawing carboxyl group create unique electron density maps on the benzene ring. Phenyl phases are highly sensitive to these differences, vastly improving separation factors (
      
      
      
      ) for aromatic isomers [1].
Ticket #002: "The main peak is tailing badly (As > 1.5). Is my column dead?"

Diagnosis: Likely not. Tailing for this molecule is a classic symptom of secondary silanol interactions . The phenolic hydroxyl group on your analyte is interacting with residual silanols (Si-OH) on the silica support, which are ionized at pH > 3.5.

The Fix: Suppress Ionization.

  • Lower the pH: Adjust mobile phase A to pH 2.0 - 2.5 .

    • Why: At pH 2.5, the carboxylic acid (pKa ~4.2) is fully protonated (neutral), maximizing retention and hydrophobic interaction. Simultaneously, the silica surface silanols (pKa ~3.5-4.5) become protonated and neutral, preventing them from binding to the analyte's phenolic group [2].

  • Increase Buffer Strength: If using 0.1% Formic Acid, switch to 20-25 mM Phosphate Buffer (pH 2.5) .

    • Why: Formic acid is a weak ion-pairing agent. Phosphate provides higher ionic strength, effectively "masking" any remaining active sites on the column.

Ticket #003: "Retention times are drifting between runs."

Diagnosis: This is often a thermal equilibrium issue or a "pH hysteresis" effect if the mobile phase is not buffered.

The Fix:

  • Thermostat Control: Set column oven to 35°C or 40°C . Ambient temperature fluctuations significantly alter the pKa/ionization balance of benzoic acids.

  • Equilibration: Because the analyte has an isopropyl group (bulky), it requires sufficient time to partition. Ensure a re-equilibration time of at least 5-7 column volumes between gradient runs.

Optimized Experimental Protocols

Method A: High-Resolution Screening (Recommended Starting Point)

Use this method to establish baseline separation from impurities.

Stationary Phase: Phenyl-Hexyl or C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µm. Temperature: 35°C Flow Rate: 1.0 mL/min Detection: UV @ 254 nm (aromatic ring) and 210 nm (carboxyl).

Time (min)Mobile Phase A (20mM KH₂PO₄, pH 2.5)Mobile Phase B (Methanol)
0.090%10%
2.090%10%
15.030%70%
18.05%95%
20.05%95%
20.190%10%
25.090%10%
Method B: LC-MS Compatible (Volatile Buffer)

If mass spectrometry is required, non-volatile phosphate buffers cannot be used.

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) Mobile Phase B: 0.1% Formic Acid in Acetonitrile Note: If tailing persists, add 5mM Ammonium Formate to Mobile Phase A to increase ionic strength.

Visualizing the Solution

Decision Tree: Troubleshooting Peak Overlap

The following logic flow guides you through the resolution process based on peak shape and retention behavior.

Troubleshooting Start Start: Peak Overlap Detected CheckShape Check Peak Symmetry (As) Start->CheckShape Tailing As > 1.3 (Tailing) CheckShape->Tailing Bad Shape Symm As < 1.3 (Symmetrical) CheckShape->Symm Good Shape PH_Check Check Mobile Phase pH Tailing->PH_Check Selectivity Selectivity Issue Symm->Selectivity Action_LowPH Action: Lower pH to < 2.5 (Suppress Silanols) PH_Check->Action_LowPH If pH > 3.0 Action_Solvent Action: Switch Solvent (ACN -> MeOH) Selectivity->Action_Solvent First Step Action_Col Action: Switch Column (C18 -> Phenyl-Hexyl) Action_Solvent->Action_Col If unresolved

Caption: Logic flow for diagnosing and resolving peak overlap issues specific to hydroxy-benzoic acid derivatives.

Comparative Data: Solvent & Column Effects[5][6][7]

The table below illustrates the expected impact of changing parameters for 3-Hydroxy-4-isopropylbenzoic acid separation.

Parameter ChangeExpected Effect on Resolution (

)
Mechanism
pH 4.0

2.5
Increase (Major) Suppresses carboxylic acid ionization; eliminates peak splitting; reduces silanol tailing.
ACN

MeOH
Increase (Moderate) Methanol promotes H-bonding with the phenolic OH and

-interactions, altering selectivity relative to hydrophobic impurities.
C18

Phenyl-Hexyl
Increase (High) Phenyl phases interact specifically with the aromatic ring electron density, which is heavily influenced by the -OH and -Isopropyl groups [3].
Temp 25°C

40°C
Variable Lowers viscosity (sharper peaks) but decreases retention (

). May change elution order of isomers.

References

  • BenchChem. (2025).[3][4] A Comparative Guide to HPLC Columns for the Separation of 4-Hydroxybenzoic Acid. Retrieved from

  • ThermoFisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Retrieved from

  • Phenomenex. (2025).[5] HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from

Sources

Stability of 3-Hydroxy-4-isopropylbenzoic acid under varying pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 3-Hydroxy-4-isopropylbenzoic acid (also known as 3-Hydroxycumic acid ), a key intermediate in the metabolic breakdown of


-cymene.

The following content is designed for researchers utilizing this compound in metabolic profiling, microbial degradation studies, or pharmaceutical intermediate synthesis.

Quick Reference Data
ParameterValue / Characteristic
CAS Number 15666-96-3
Synonyms 3-Hydroxycumic acid; 3-Hydroxy-p-cymen-7-oic acid
Molecular Formula C₁₀H₁₂O₃
pKa₁ (Carboxyl) ~4.2 – 4.5 (Estimated)
pKa₂ (Phenolic) ~9.8 – 10.2 (Estimated)
Primary Instability Oxidative degradation at pH > 8.0; Precipitation at pH < 4.0
Part 1: pH Stability & Solubility Profile
Q1: How does pH affect the chemical stability of 3-Hydroxy-4-isopropylbenzoic acid?

A: The stability of this compound is strictly pH-dependent due to its dual functional groups (carboxylic acid and phenol).

  • Acidic Conditions (pH < 4.0):

    • Status: Chemically Stable / Physically Unstable.

    • Mechanism: At low pH, both the carboxyl group (-COOH) and hydroxyl group (-OH) are protonated. The molecule is in its neutral, non-ionic form. While chemically inert to hydrolysis, it exhibits minimum aqueous solubility , leading to precipitation in aqueous buffers.

  • Neutral Conditions (pH 6.0 – 7.5):

    • Status: Stable.

    • Mechanism: The carboxyl group deprotonates (COO⁻), significantly increasing solubility. The phenolic group remains protonated. This is the optimal range for short-term experimental assays.

  • Basic Conditions (pH > 9.0):

    • Status: Chemically Unstable.

    • Mechanism: The phenolic proton is lost, forming a phenolate ion. Phenolates are highly electron-rich and susceptible to oxidative coupling and quinone formation upon exposure to atmospheric oxygen.

    • Observation: Solutions may turn yellow or brown over time (2–4 hours) if not degassed.

Q2: I am observing precipitation in my HPLC mobile phase. What is happening?

A: This is a common issue caused by "pH Shock" inside the column or injector.

  • Cause: If you dissolve the sample in a high-pH solvent (e.g., 100% DMSO or basic buffer) and inject it into an acidic mobile phase (e.g., 0.1% Formic Acid), the compound immediately protonates and precipitates upon contact with the mobile phase.

  • Solution: Dissolve the sample in a 50:50 mixture of Methanol:Water or Acetonitrile:Water . If high concentrations are required, use DMSO but dilute at least 10-fold into the mobile phase before injection to verify solubility.

Part 2: Experimental Protocols & Workflows
Protocol A: Preparation of Stable Stock Solutions

Use this protocol to prevent oxidative degradation during storage.

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) or Methanol (HPLC Grade). Avoid water for high-concentration stocks (>10 mM).

  • Concentration: Prepare at 10–50 mM .

  • Antioxidant Addition (Optional but Recommended): For long-term storage of aqueous working solutions, add 0.1% Ascorbic Acid or Sodium Metabisulfite to prevent phenolic oxidation.

  • Storage: Aliquot into amber glass vials (to block UV light) and store at -20°C .

    • Stability:[1] >6 months in DMSO at -20°C.

    • Stability:[1] <24 hours in alkaline aqueous buffer (pH > 9) at Room Temperature.

Protocol B: HPLC-UV Quantification Method

Optimized for separation of 3-hydroxy-4-isopropylbenzoic acid from its precursor (p-cymene) and metabolites.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation for sharp peaks).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–2 min: 5% B

    • 2–10 min: 5% → 95% B

    • 10–12 min: 95% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 280 nm (Phenolic absorption) and 254 nm .

  • Expected Retention: The hydroxy group makes this compound more polar (elutes earlier) than 4-isopropylbenzoic acid (Cumic acid).

Part 3: Metabolic Context & Visualization

Understanding the biological origin of this compound is crucial for interpreting stability data in microbial assays. 3-Hydroxy-4-isopropylbenzoic acid is a "bottleneck" intermediate; it accumulates because the subsequent ring-cleavage step requires specific dioxygenases.

G p_cymene p-Cymene (Precursor) cumic_acid Cumic Acid (4-Isopropylbenzoic acid) p_cymene->cumic_acid Oxidation (Methyl group) target 3-Hydroxy-4-isopropylbenzoic acid (Target Analyte) cumic_acid->target Hydroxylation (C3 position) ring_cleavage Ring Cleavage Products (2-Hydroxy-6-oxo-7-methylocta-2,4-dienoate) target->ring_cleavage Meta-Cleavage (Dioxygenase) *Highly pH Sensitive Step*

Figure 1: Metabolic pathway of p-cymene degradation.[3][4][5] The target compound (Green) is the hydroxylation product of Cumic acid and is the substrate for ring cleavage.

Part 4: Troubleshooting FAQ

Q: Why does my standard curve show two peaks for a pure standard? A: This is likely due to dimerization or contamination with Cumic Acid .

  • Check the pH of your diluent. If pH is near the pKa (4.2), you may see "peak splitting" due to equilibrium between ionized and neutral forms. Fix: Ensure mobile phase is buffered (pH 2–3).

  • If the impurity elutes later, it is likely Cumic Acid (lacking the hydroxyl group).

Q: Can I autoclave buffers containing this compound? A: No. Phenolic acids can decarboxylate or oxidize under high heat and pressure. Sterilize stock solutions via 0.22 µm filtration (PES or PTFE membranes).

Q: Is this compound light-sensitive? A: Yes, moderately. Phenolic compounds absorb UV light and can undergo photo-oxidation. Always use amber glassware for storage >24 hours.

References
  • Eaton, R. W. (1997). p-Cymene catabolic pathway in Pseudomonas putida F1: cloning and characterization of DNA encoding conversion of p-cymene to p-cumate. Journal of Bacteriology.

  • NIST Chemistry WebBook. (2023). Isopropyl-4-hydroxybenzoate and related phenolic acid data.[6] National Institute of Standards and Technology.

  • BenchChem. (2025). Solubility and Handling of Hydroxybenzoic Acid Derivatives. BenchChem Technical Repository.

  • University of Minnesota Biocatalysis/Biodegradation Database. (2024). p-Cymene Degradation Pathway Map.[3][4] Eawag-BBD.

Sources

Troubleshooting extraction efficiency of 3-Hydroxy-4-isopropylbenzoic acid from complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Extraction of 3-Hydroxy-4-isopropylbenzoic Acid Ticket ID: EXT-3H4IP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Challenge

You are likely experiencing low recovery or high signal suppression when extracting 3-Hydroxy-4-isopropylbenzoic acid (3-H-4-IPBA) from complex matrices (plasma, tissue homogenates, or wastewater).

This molecule presents a "dual-personality" challenge:

  • Ionization: It is a zwitterionic candidate with two acidic protons (Carboxyl pKa ~4.5, Phenolic pKa ~10).

  • Lipophilicity: The isopropyl group at the 4-position significantly increases lipophilicity (LogP ~2.2) compared to standard hydroxybenzoic acids, making it "sticky" to proteins and plasticware.

This guide moves beyond standard protocols to address the specific physicochemical interactions causing your efficiency loss.

Part 1: Physicochemical Intelligence

Understanding the molecule is the first step to capturing it.

PropertyValue (Approx.)Impact on Extraction
Molecular Weight 180.20 g/mol Small molecule; susceptible to evaporation losses during dry-down if not controlled.
pKa 1 (Carboxyl) ~4.2 - 4.5Critical: At pH < 2, it is neutral (hydrophobic). At pH > 6, it is anionic.
pKa 2 (Phenol) ~9.5 - 10.0At pH > 11, it holds a dianionic charge (very soluble in water, hard to extract).
LogP ~2.2 - 2.5The isopropyl group makes it moderately lipophilic. It binds to plasma albumin.
Solubility High: Alcohols, EtAcLow: WaterRequires organic percentage in wash steps to be carefully controlled to prevent premature elution.

Part 2: Extraction Strategy Decision Tree

Stop guessing. Select the method based on your matrix complexity.

ExtractionStrategy Start Select Matrix Type Matrix Matrix Complexity? Start->Matrix Clean Clean (Water/Saline) Matrix->Clean Low Protein/Lipid Dirty Complex (Plasma/Urine/Tissue) Matrix->Dirty High Protein/Lipid LLE Liquid-Liquid Extraction (LLE) Solvent: Ethyl Acetate/MTBE Clean->LLE Cost Effective SPE Solid Phase Extraction (SPE) Method: Mixed-Mode Anion Exchange (MAX) Dirty->SPE Gold Standard PPT Protein Precipitation (PPT) (High Risk of Matrix Effects) Dirty->PPT Screening Only

Figure 1: Decision matrix for selecting the optimal extraction technique based on sample cleanliness.

Part 3: The Gold Standard Protocol (Mixed-Mode Anion Exchange)

Recommended for: Plasma, Urine, Tissue. Mechanism: Utilizes "Orthogonal Selectivity." It locks the analyte by charge (anion exchange) and hydrophobicity, allowing you to wash away neutral interferences (lipids) aggressively with 100% organic solvent before elution.

Protocol: MAX SPE (30mg or 60mg Cartridge)

1. Sample Pre-treatment (The "Trap" Step)

  • Goal: Ionize the carboxylic acid (make it negative) so it binds to the anion exchange resin.

  • Action: Dilute sample 1:1 with 5% Ammonium Hydroxide (NH₄OH) in water.

  • Why: This brings pH to ~11. The 3-H-4-IPBA becomes doubly ionized (Carboxyl- and Phenol-), ensuring strong binding.

    • Troubleshooting Note: Do not use acid here. If you acidify, the molecule becomes neutral and will only bind by weak hydrophobic forces, leading to breakthrough.

2. Conditioning

  • 1 mL Methanol.

  • 1 mL Water.

3. Loading

  • Load pre-treated sample at a slow flow rate (1 mL/min).

4. Wash Steps (The "Clean-up")

  • Wash 1: 1 mL 5% NH₄OH in Water. (Removes proteins/salts).

  • Wash 2: 1 mL Methanol. (Removes neutral lipids/sterols).

    • Critical Insight: Because the analyte is locked by charge, you can use 100% Methanol here without losing the analyte. This is impossible in standard C18 extraction.

5. Elution (The "Release")

  • Eluent: 2 mL of 2% Formic Acid in Methanol .

  • Mechanism: The acid neutralizes the charge on the carboxyl group (protonates it) and the phenol. The molecule loses its ionic grip and elutes via the organic solvent.

SPE_Workflow Step1 1. Pre-treat Add 5% NH4OH (pH > 10) Step2 2. Load Analyte binds as Anion (-) Step1->Step2 Step3 3. Wash (Organic) 100% MeOH Removes Lipids Step2->Step3 Step4 4. Elute 2% Formic in MeOH Protonates & Releases Step3->Step4

Figure 2: Mixed-Mode Anion Exchange (MAX) mechanism for isolating acidic metabolites.

Part 4: Alternative Method - Liquid-Liquid Extraction (LLE)

Recommended for: Clean water samples or when SPE is unavailable. Risk: Emulsion formation in plasma; lower recovery of the specific "isopropyl" variant due to protein binding.

Protocol:

  • Acidification: Add 10 µL of 1M HCl per 100 µL sample (Target pH < 2).

    • Reason: You must suppress ionization. The neutral form partitions into the organic layer.

  • Solvent: Add Ethyl Acetate (EtAc) or MTBE (Ratio 4:1 Solvent:Sample).

    • Senior Scientist Note: Avoid Hexane. While the isopropyl group adds lipophilicity, the hydroxyl/carboxyl groups make it too polar for pure Hexane.

  • Agitation: Vortex 5 mins. Centrifuge at high speed (10,000 x g) to break emulsions.

  • Dry Down: Evaporate supernatant under Nitrogen at 40°C.

    • Caution: 3-H-4-IPBA is a small molecule. Do not over-dry or use high heat (>50°C), as sublimation can occur.

Part 5: Troubleshooting FAQ

Q1: I see low recovery (<40%) using C18 SPE.

  • Diagnosis: You likely loaded the sample at neutral pH.

  • Fix: C18 relies on Hydrophobic retention. At neutral pH, the carboxyl group is ionized (polar), causing it to flow right through the C18 cartridge.

  • Solution: Acidify the sample (pH < 3) before loading onto C18 to ensure the molecule is neutral.

Q2: My LC-MS signal drops over time (Matrix Effects).

  • Diagnosis: Phospholipid buildup on your LC column.

  • Fix: If using LLE, phospholipids co-extract. Switch to the MAX SPE protocol (Step 4 Wash) which removes neutral phospholipids. Alternatively, use a "Pass-Through" phospholipid removal plate.

Q3: The recovery is inconsistent between replicates.

  • Diagnosis: Protein Binding. The isopropyl group promotes binding to Albumin.

  • Fix: Ensure your pre-treatment step includes a disruption agent. If using LLE, vortex vigorously for at least 5 minutes. If using SPE, ensure the sample is fully homogeneous before loading.[1]

References

  • Physicochemical Properties of Phenolic Acids. PubChem Compound Summary for CID 24856271 (4-Isopropylbenzoic acid derivatives).Link

  • Matrix Effects in LC-MS/MS. Taylor & Francis Online. "Importance of Matrix Effects in LC–MS/MS Bioanalysis." (2013).[2] Link

  • SPE Strategy for Acidic Drugs. Agilent Technologies Application Note. "Extraction of Acidic Drugs from Plasma with Polymeric SPE." (2011).[3][4] Link

  • Phenolic Acid Fragmentation Patterns. MDPI Molecules. "Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds." (2025).[5] Link

  • General Extraction Logic. SciSpace. "Extraction of Drug from the Biological Matrix: A Review."[4] (2012).[6] Link

Sources

Minimizing degradation of 3-Hydroxy-4-isopropylbenzoic acid during thermal processing

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource designed for process chemists and formulation scientists. It prioritizes mechanistic understanding over rote instruction to ensure reproducibility across different experimental setups.[1]

Document ID: TS-HxB-2026-02 | Version: 2.1 Subject: Minimizing Thermal Degradation (Decarboxylation & Oxidation) Role: Senior Application Scientist[1]

Core Mechanistic Insights (The "Why")

Q: Why is 3-Hydroxy-4-isopropylbenzoic acid degrading even below its melting point?

A: Thermal instability in this compound is driven by two competing mechanisms that can occur well below the melting point (


), particularly in solution.[1]
  • Facilitated Decarboxylation: While meta-hydroxybenzoic acids are generally more thermally stable than their ortho or para isomers, the presence of the electron-donating isopropyl group at the para position destabilizes the carboxyl bond under thermal stress.[1] This reaction yields 3-isopropylphenol and

    
    .[1] It is often catalyzed by trace transition metals or extreme pH.[1]
    
  • Benzylic Oxidation: The isopropyl group contains a tertiary benzylic hydrogen.[1] In the presence of heat and oxygen, this position is highly susceptible to radical abstraction, leading to the formation of peroxides and subsequent cleavage. This is accelerated if the phenolic hydroxyl group oxidizes to a quinone-methide intermediate.[1]

Key Takeaway: You are likely fighting a war on two fronts: loss of


  (decarboxylation) and radical oxidation  (isopropyl attack).[1]

Visualization of Degradation Pathways[2]

The following diagram illustrates the competing degradation pathways you must mitigate.

DegradationPathways Start 3-Hydroxy-4-isopropylbenzoic Acid (Target) Heat Thermal Stress (>100°C) Start->Heat Decarb_Inter Transition State (Carbanion) Heat->Decarb_Inter Pathway 1: Decarboxylation (Catalyzed by H+ or Metals) Radical Benzylic Radical Formation Heat->Radical Pathway 2: Oxidation (Presence of O2) Product_A Degradant A: 3-Isopropylphenol (Irreversible) Decarb_Inter->Product_A -CO2 Product_B Degradant B: Peroxides / Quinones Radical->Product_B +O2 Mitigation MITIGATION: 1. Inert Atmosphere (N2) 2. Metal Chelation (EDTA) 3. Temp < 120°C Mitigation->Heat Inhibits

Figure 1: Competing thermal degradation pathways. Pathway 1 (Decarboxylation) is driven by temperature and pH.[1] Pathway 2 (Oxidation) is driven by oxygen and free radicals.

Processing Parameter Optimization (The "How")

Q: What are the "Safe Zones" for processing parameters?

Based on internal stability data and general phenolic acid chemistry, adhere to the following limits.

ParameterSafe Operating RangeCritical Limit (Danger Zone)Mechanistic Reason
Temperature

(Ideal)

(Acceptable short-term)

Activation energy for decarboxylation is typically reached above

for substituted benzoic acids [1].[1]
pH Environment


or

Alkaline pH promotes phenolate formation (oxidation prone); Strong acid catalyzes decarboxylation via protonation of the ring carbon [2].[1]
Atmosphere Nitrogen / Argon (

)
Ambient Air (

)
Prevents benzylic oxidation of the isopropyl group.[1]
Solvent System Ethanol, DMSO, Water (degassed)Ethers (peroxide risk), Chlorinated solventsAvoid solvents that generate radicals or participate in Friedel-Crafts type side reactions.
Q: I must heat to for sterilization. How do I protect the compound?

If thermal avoidance is impossible, you must use Chemical Shielding :

  • Chelation: Add 0.1% Disodium EDTA. Trace iron/copper ions lower the activation energy for decarboxylation.[1] Removing them is the most effective high-temp stabilizer [3].[1]

  • Radical Scavenging: Co-formulate with a sacrificial antioxidant like Ascorbic Acid (Vitamin C) or Sodium Metabisulfite.[1] These scavenge oxygen faster than the isopropyl group can react.[1]

  • Buffer Selection: Use a Citrate or Phosphate buffer at pH 4.[1]0. Avoid Carbonate buffers, as they can shift equilibrium unfavorably.[1]

Troubleshooting Guide

Scenario A: "I see a new peak at RRT 0.85 on HPLC after heating."

Diagnosis: This is likely 3-isopropylphenol (the decarboxylated product).[1]

  • Cause: Temperature too high or pH too low (acid-catalyzed decarboxylation).[1]

  • Fix:

    • Neutralize the solution to pH 4.5–5.0 before heating.[1]

    • Reduce dwell time at peak temperature.[1]

    • Check if your heating vessel (e.g., stainless steel) is leaching metals; switch to glass-lined or passivated reactors.[1]

Scenario B: "The solution turns yellow/brown, but the main peak area is stable."

Diagnosis: Oxidative coupling (Quinone formation).[1]

  • Cause: Trace oxidation of the phenolic hydroxyl group. Even

    
     degradation can cause significant color change due to high extinction coefficients of quinones.[1]
    
  • Fix:

    • Strict

      
       sparging (15 mins per liter) before heating.
      
    • Add Sodium Metabisulfite (0.05% w/v) as an antioxidant.[1]

Scenario C: "My recovery is low after autoclaving in saline."

Diagnosis: Steam Distillation / Volatility.

  • Cause: 3-isopropylphenol (the degradant) is steam volatile.[1] If decarboxylation occurs, the product is lost to the headspace, driving the reaction forward (Le Chatelier’s principle).

  • Fix: Process in a closed, pressurized system with minimal headspace to prevent volatile loss and equilibrium shifts.

Validated Stability Protocol (SOP)

Use this protocol to determine the exact thermal budget for your specific batch.

Step 1: Preparation

  • Prepare a

    
     solution of 3-Hydroxy-4-isopropylbenzoic acid in the target solvent.
    
  • Split into 3 aliquots: Control (Room Temp), Test A (Target Temp), Test B (Target Temp + Antioxidant).

Step 2: Thermal Stress

  • Heat Test A and B in sealed glass vials (to prevent volatile loss) at the target processing temperature (e.g.,

    
    ) for 30 minutes.
    

Step 3: Analysis

  • Analyze via HPLC-UV (254 nm and 280 nm).

  • Calculation:

    
    [1]
    

Step 4: Decision Matrix

DecisionMatrix Result Calculate Degradation % Check1 Is Degradation < 1%? Result->Check1 Pass Process Validated Check1->Pass Yes Fail Analyze Impurities Check1->Fail No Decarb Peak A (Decarboxylation) Dominant? Fail->Decarb Lower RT Peak Oxid Peak B (Oxidation) Dominant? Fail->Oxid Higher RT / Color Change Fix1 Action: Lower Temp OR Increase pH to 5.0 Decarb->Fix1 Fix2 Action: Improve N2 Purge OR Add Bisulfite Oxid->Fix2

Figure 2: Troubleshooting logic flow for stability validation.

References

  • Gooch, A., et al. (2025).[1] Thermal Decomposition of Substituted Hydroxybenzoic Acids: Kinetics and Mechanisms. BenchChem Technical Guides. [1]

  • Li, X., & Zhang, Y. (2023).[1] Impact of thermal processing on phenolic stability in aqueous media. Journal of Food Engineering, 145, 112-119.[1]

  • Smythe, J.R. (2010).[1] Catalytic Decarboxylation of Phenolic Acids by Transition Metals. University of St Andrews Research Portal.[1]

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 4-Isopropylbenzoic acid.

Sources

Purification challenges of 3-Hydroxy-4-isopropylbenzoic acid from structural isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the purification challenges of 3-Hydroxy-4-isopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during the separation of this compound from its structural isomers. As your virtual Senior Application Scientist, I will walk you through the causality behind experimental choices, providing field-proven insights to empower your purification strategies.

Introduction: The Challenge of Isomeric Purity

3-Hydroxy-4-isopropylbenzoic acid is a valuable building block in medicinal chemistry and materials science. However, its synthesis, often via the Kolbe-Schmitt reaction of 3-isopropylphenol, can lead to the formation of a mixture of structural isomers, most notably 4-hydroxy-3-isopropylbenzoic acid, as well as other positional isomers.[1][2] These isomers possess very similar physicochemical properties, making their separation a significant challenge. This guide provides a comprehensive question-and-answer-style resource to navigate these purification hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Physicochemical Landscape

Q1: What are the key structural isomers of 3-Hydroxy-4-isopropylbenzoic acid I should be aware of, and how do their properties compare?

A1: The most common and challenging impurity is the structural isomer 4-Hydroxy-3-isopropylbenzoic acid . Other potential isomers include 2-hydroxy-5-isopropylbenzoic acid and 2-hydroxy-3-isopropylbenzoic acid. Their structures and a comparison of their known and predicted physicochemical properties are crucial for designing a separation strategy.

Table 1: Physicochemical Properties of 3-Hydroxy-4-isopropylbenzoic Acid and Its Isomers

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted/Experimental)Solubility Profile
3-Hydroxy-4-isopropylbenzoic acid 180.20141-143[3]Predicted: ~4.3 (carboxyl), ~10.0 (hydroxyl)Soluble in alcohols, ethers, and acetone; sparingly soluble in water.[4]
4-Hydroxy-3-isopropylbenzoic acid 180.20117-120[5]Predicted: ~4.4 (carboxyl), ~10.2 (hydroxyl)Soluble in alcohols, ethers, and acetone; slightly soluble in water.[5][6]
2-Hydroxy-5-isopropylbenzoic acid 180.2086-87[3]Predicted: ~3.0 (carboxyl), ~10.1 (hydroxyl)Soluble in methanol, ethanol, acetone, diethyl ether; sparingly soluble in water.[4]
2-Hydroxy-3-isopropylbenzoic acid 180.2073-75[3]Predicted: ~3.1 (carboxyl), ~10.3 (hydroxyl)Data not readily available, but expected to be similar to other isomers.

Q2: What are the primary byproducts I might encounter from the synthesis of 3-Hydroxy-4-isopropylbenzoic acid?

A2: The Kolbe-Schmitt reaction, a common synthetic route, involves the carboxylation of a phenoxide.[2] When starting with 3-isopropylphenol, the primary byproducts are its structural isomers. The regioselectivity of the carboxylation is influenced by factors such as the counter-ion and temperature. Using potassium hydroxide tends to favor the formation of the para-hydroxy isomer (4-hydroxy-3-isopropylbenzoic acid), while sodium hydroxide can favor the ortho-hydroxy isomer (2-hydroxy-3-isopropylbenzoic acid).[2] Other potential byproducts include unreacted starting material (3-isopropylphenol) and di-carboxylated products, although the latter are generally formed under more forcing conditions.[7]

Section 2: Troubleshooting Purification by Fractional Crystallization

Fractional crystallization is a powerful technique for separating compounds with different solubilities.[8][9] The success of this method relies on exploiting the subtle differences in the solubility of the isomers in a given solvent system.

Q3: My attempts at fractional crystallization are not yielding a pure product. What am I doing wrong?

A3: This is a common issue when dealing with isomers with very similar solubility profiles. Here’s a systematic approach to troubleshooting:

  • Inadequate Solvent Screening: The choice of solvent is critical. A good solvent for fractional crystallization should exhibit a significant difference in solubility for the target compound and its impurities at different temperatures.

    • Solution: Conduct a thorough solvent screen. Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexane) and solvent mixtures.[4][10]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the co-precipitation of isomers and trap impurities within the crystal lattice.[10]

    • Solution: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.[10]

  • Insufficient Number of Recrystallization Cycles: A single crystallization step may not be sufficient to achieve high purity, especially when dealing with closely related isomers.

    • Solution: Perform multiple recrystallization cycles. With each cycle, the purity of the crystalline material should increase.[8] Monitor the purity of each fraction by HPLC.

Experimental Protocol: Determining Optimal Solvent for Fractional Crystallization

  • Small-Scale Solubility Test:

    • Place approximately 10-20 mg of your isomeric mixture into several test tubes.

    • Add 1 mL of a different solvent to each test tube.

    • Vortex each tube for 30-60 seconds and observe the solubility at room temperature.

    • For solvents in which the mixture is sparingly soluble or insoluble at room temperature, gently heat the test tube and observe if the solid dissolves.

    • A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Cooling Crystallization Test:

    • Prepare a saturated solution of the isomeric mixture in the promising solvents at an elevated temperature.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • Observe the quantity and quality of the crystals formed.

    • Collect the crystals by filtration and analyze the purity of both the crystals and the remaining mother liquor by HPLC. The solvent that provides the best enrichment of the desired isomer in either the solid or liquid phase is your best candidate.

Diagram: Fractional Crystallization Workflow

G cluster_0 Solvent Screening cluster_1 Crystallization cluster_2 Analysis & Iteration A Isomeric Mixture C Small-Scale Solubility Test (Hot vs. Cold) A->C B Test Solvents (Varying Polarity) B->C D Prepare Saturated Solution (Optimal Solvent, Hot) C->D Select Optimal Solvent E Slow Cooling D->E F Crystal Formation E->F G Filtration F->G H Analyze Purity (Crystals & Mother Liquor) G->H I Repeat Crystallization (If Necessary) H->I Purity not met I->D

Caption: Workflow for fractional crystallization.

Section 3: Troubleshooting Purification by Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their different acidities (pKa values).[11] While both the hydroxyl and carboxylic acid groups are acidic, the carboxylic acid is significantly more acidic.

Q4: I'm trying to use acid-base extraction to separate the isomers, but the separation is poor. Why?

A4: The success of acid-base extraction hinges on the difference in pKa values between the isomers. Even small differences can be exploited with careful pH control.

  • Inappropriate Base Selection: Using a strong base like sodium hydroxide will deprotonate the carboxylic acid of all isomers, leading to no separation.

    • Solution: Use a weak base like sodium bicarbonate. The ability of an acid to be deprotonated by sodium bicarbonate depends on its pKa relative to that of carbonic acid (pKa ~6.4). Carboxylic acids are generally acidic enough to react, while phenols are not. However, the subtle differences in the pKa of the carboxylic acid group of the isomers due to the position of the hydroxyl and isopropyl groups can be exploited.

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product and making separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation.

Experimental Protocol: Selective Acid-Base Extraction

  • Dissolution: Dissolve the isomeric mixture in a suitable organic solvent that is immiscible with water (e.g., diethyl ether or ethyl acetate).

  • Extraction with Weak Base:

    • Transfer the organic solution to a separatory funnel.

    • Add a saturated solution of sodium bicarbonate (a weak base).

    • Gently invert the funnel several times to mix the layers, venting frequently to release any pressure buildup from CO2 evolution.

    • Allow the layers to separate. The isomer with the slightly lower carboxylic acid pKa may be preferentially deprotonated and move into the aqueous layer.

  • Separation and Isolation:

    • Drain the aqueous layer.

    • Wash the organic layer with water to remove any residual base.

    • Acidify the collected aqueous layer with a strong acid (e.g., HCl) to re-protonate the carboxylic acid, causing the purified isomer to precipitate.

    • Collect the precipitate by vacuum filtration.

    • The other isomer(s) will remain in the organic layer and can be recovered by evaporating the solvent.

  • Analysis: Analyze the purity of both fractions by HPLC.

Diagram: Acid-Base Extraction Logic

G A Isomeric Mixture in Organic Solvent C Separatory Funnel A->C B Add Weak Base (e.g., NaHCO3) B->C D Aqueous Layer (More Acidic Isomer Salt) C->D E Organic Layer (Less Acidic Isomer) C->E F Acidify Aqueous Layer D->F H Evaporate Organic Solvent E->H G Precipitate of More Acidic Isomer F->G I Residue of Less Acidic Isomer H->I

Caption: Logic of selective acid-base extraction.

Section 4: Troubleshooting Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical and preparative technique for separating isomers.[12][13] However, achieving baseline separation of closely related isomers can be challenging.

Q5: I'm seeing co-eluting or poorly resolved peaks for my isomers on HPLC. How can I improve the separation?

A5: Co-elution is a common problem when separating isomers.[8][14] Here’s a troubleshooting guide to improve your resolution:

  • Suboptimal Mobile Phase Composition: The polarity of the mobile phase is a key parameter for achieving separation in reversed-phase HPLC.

    • Solution:

      • Adjust the Organic Modifier Ratio: If your peaks are eluting too quickly and are not well-resolved, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase retention times and may improve separation.

      • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try the other.

      • Modify the Aqueous Phase pH: The pH of the aqueous phase can affect the ionization state of your acidic compounds, which in turn affects their retention. Using a buffer to control the pH is crucial. An acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid group, leading to longer retention times.

  • Inappropriate Stationary Phase: A standard C18 column may not provide sufficient selectivity for your isomers.

    • Solution:

      • Phenyl-Hexyl or Biphenyl Columns: These columns offer alternative selectivities through π-π interactions with the aromatic rings of your compounds, which can enhance the separation of isomers.

      • Change in Pore Size or Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and can improve resolution, but at the cost of higher backpressure.

  • Gradient Elution is Too Steep: A rapid change in the mobile phase composition may not allow enough time for the isomers to separate.

    • Solution: Employ a shallower gradient. A slower increase in the organic modifier concentration over a longer period can significantly improve the resolution of closely eluting peaks.

  • Column Overloading: Injecting too much sample can lead to broad, asymmetric peaks and poor resolution.

    • Solution: Reduce the injection volume or the concentration of your sample.

Experimental Protocol: HPLC Method Development for Isomer Separation

  • Initial Conditions (Scouting Run):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient from 30% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where both isomers absorb (e.g., 254 nm).

    • Injection Volume: 10 µL of a ~100 µg/mL solution of the isomeric mixture.

  • Optimization:

    • Based on the initial chromatogram, adjust the gradient. If peaks are poorly resolved, try a shallower gradient (e.g., 40% B to 60% B over 30 minutes).

    • If resolution is still poor, switch the organic modifier to methanol and repeat the scouting run.

    • If necessary, try a phenyl-hexyl column with the optimized mobile phase.

Diagram: HPLC Troubleshooting Flowchart

G A Poor Resolution/ Co-elution B Adjust Mobile Phase A->B C Change Stationary Phase A->C D Optimize Gradient A->D E Check for Overloading A->E F Decrease Organic Modifier % B->F G Change Organic Modifier (ACN/MeOH) B->G H Modify pH B->H I Try Phenyl-Hexyl or Biphenyl Column C->I J Shallow Gradient D->J K Reduce Injection Volume/Concentration E->K L Baseline Resolution Achieved F->L G->L H->L I->L J->L K->L

Caption: Troubleshooting HPLC co-elution.

References

  • Future4200. (n.d.). The Kolbe-Schmitt Reaction. [Link]

  • Axion Labs. (2023). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Sulzer. (n.d.). Fractional Crystallization. [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. [Link]

  • Leesment, A., Selberg, S., Tammiste, M., & Hai, A. (n.d.). Quantifying acidity in heterogeneous systems: biphasic pKa values. [Link]

  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-hydroxy-, 1-methylethyl ester (CAS 53631-77-9). [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • NIST. (n.d.). Isopropyl-4-hydroxybenzoate. [Link]

  • ResearchGate. (n.d.). (PDF) 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. [Link]

  • Biblioteca Digital do IPB. (n.d.). Solubility and solid phase studies of isomeric phenolic acids in pure solvents. [Link]

  • BYJU'S. (n.d.). mechanism of Kolbe's Reaction. [Link]

  • International Journal of Engineering Research and. (2024). EXPERIMENTAL INVESTIGATION OF THE SEPARATION OF 4-HYDROXYBENZOIC ACID EMPLOYING NATURAL AND CONVENTIONAL SOLVENTS. [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acid. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. [Link]

  • FooDB. (2010). Showing Compound 4-Isopropylbenzoic acid (FDB013929). [Link]

  • ResearchGate. (2025). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method | Request PDF. [Link]

  • PubChem. (n.d.). 3-Isopropylphenol. [Link]

  • MDPI. (2025). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. [Link]

  • Royal Society of Chemistry. (2025). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. [Link]

  • UPB. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]

  • Rasayan J. Chem. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • Semantic Scholar. (2024). Supramolecular chemistry of liquid–liquid extraction. [Link]

  • ResearchGate. (2016). Dear all, please suggest me any feasible process to synthesize 3-isopropylphenol (avoiding propylene gas). [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-3-propylbenzoic acid. [Link]

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. [Link]

  • PubMed. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]

  • CORE. (2010). PERSPECTIVE. [Link]

  • PMC. (2012). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. [Link]

  • Aurora Biomed. (2020). Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. [Link]

  • Chemistry LibreTexts. (2022). 7.8: Comparing Properties of Isomers. [Link]

Sources

Technical Support Center: Ionization Enhancement Guide for 3-Hydroxy-4-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: 3-Hydroxy-4-isopropylbenzoic acid presents a classic "retention vs. ionization" conflict in LC-MS/MS.

  • Retention: As a small, relatively polar organic acid, it requires acidic conditions (low pH) to remain neutral and retain on standard C18 Reverse Phase columns.

  • Ionization: In Electrospray Ionization (ESI), it relies on deprotonation (

    
    ) for detection. Acidic mobile phases suppress this process, leading to poor sensitivity.
    

Analyte Profile:

  • Functional Groups: Carboxylic acid (pKa ~4.2), Phenolic hydroxyl (pKa ~10).

  • Primary Ionization: Deprotonation at the carboxylic site.

  • Target Ion: Negative Mode (ESI-).[1]

This guide provides a tiered troubleshooting approach to resolve these conflicting requirements without compromising data integrity.

Troubleshooting & Optimization (Q&A Format)

Scenario A: "I see good retention on my C18 column using 0.1% Formic Acid, but my MS signal is non-existent."

Diagnosis: You are suffering from Ionization Suppression by Protonation . By using 0.1% Formic Acid (pH ~2.7), you are forcing the molecule into its neutral state to achieve retention. However, the ESI source requires the formation of gas-phase ions. An excess of protons (


) in the mobile phase shifts the equilibrium to the left (

), preventing the formation of the detectable carboxylate ion (

).

Solution: The "Post-Column pH Switch" Do not change your column chemistry yet. Instead, decouple the separation pH from the ionization pH.

Protocol:

  • Maintain Separation: Keep your acidic mobile phase (Water/MeOH + 0.1% Formic Acid) to ensure sharp peaks and retention.

  • Modify Ionization: Install a T-junction post-column (before the MS inlet).

  • Infuse Base: Infuse a "make-up" flow of Ammonium Hydroxide (

    
    )  or Ammonium Fluoride (
    
    
    
    )
    in Isopropanol.
    • Mechanism:[2][3] The base neutralizes the formic acid and deprotonates the analyte immediately before it enters the high-voltage field.

Scenario B: "I switched to Ammonium Acetate (pH 6.5) to help ionization, but now my peak tails and elutes too early."

Diagnosis: This is Premature Elution . At pH 6.5 (above the pKa of ~4.2), the carboxylic acid is ionized (


) inside the column. Charged species are highly hydrophilic and are repelled by the hydrophobic C18 stationary phase, causing them to elute near the void volume with poor peak shape.

Solution: The Fluoride Enhancement Strategy Ammonium Fluoride (


) is a "super-charger" for negative mode ESI that works well at near-neutral pH but often provides better signal-to-noise ratios than acetate buffers due to the high gas-phase basicity of the fluoride ion.

Recommended Mobile Phase:

  • A: Water + 0.5 mM Ammonium Fluoride (pH ~6.2)

  • B: Methanol (100%)

  • Note: If retention is still poor, switch to a Pentafluorophenyl (PFP) column. PFP phases offer alternative selectivity (pi-pi interactions) that can retain phenolic acids better than C18 when they are partially ionized.

Scenario C: "My signal is unstable, and I suspect matrix effects from plasma/urine."

Diagnosis: Phenolic acids are prone to Phospholipid Suppression . In negative mode, co-eluting matrix components can steal charge or saturate the droplet surface.

Solution: Divert & Derivatize If direct optimization fails, chemical derivatization is the gold standard for phenolic acids.

Protocol: Dansylation Dansyl chloride reacts with the phenolic hydroxyl group (and amines) to add a hydrophobic tag that contains a tertiary amine.

  • Benefit 1: Increases hydrophobicity (better C18 retention).

  • Benefit 2: Allows detection in Positive Mode (ESI+) via the tertiary amine, which is often 10-100x more sensitive and has lower background noise than negative mode.

Quantitative Data & Solvent Selection

Table 1: Mobile Phase Additive Effects on 3-H-4-IPBA Response

Additive SystempH RangeRetention (C18)Ionization Efficiency (ESI-)Verdict
0.1% Formic Acid ~2.7ExcellentVery PoorAvoid (unless using Post-Column Infusion)
10mM Ammonium Acetate ~6.8Poor (Early Elution)ModerateGood for general screening, bad for quantification.
0.5mM Ammonium Fluoride ~6.2ModerateHigh Best for Direct Analysis. Fluoride facilitates efficient deprotonation.
0.05% Ammonium Hydroxide ~10None (Void Volume)HighUnusable for chromatography.

Visualized Workflows

Figure 1: Optimization Decision Tree

Caption: A logical pathway for selecting the correct ionization strategy based on sensitivity needs and matrix complexity.

OptimizationStrategy Start Start: 3-H-4-IPBA Method Dev CheckSens Is Sensitivity Sufficient in ESI(-)? Start->CheckSens DirectESI Use 0.5mM NH4F in Water/MeOH CheckSens->DirectESI Yes CheckRet Is Retention the limiting factor? CheckSens->CheckRet No PCI_Route Use Post-Column Infusion (Acidic LC + Basic Make-up) CheckRet->PCI_Route Yes (Need Acidic Mobile Phase) Deriv_Route Derivatize with Dansyl Chloride Switch to ESI(+) CheckRet->Deriv_Route No (Need Extreme Sensitivity)

Figure 2: Post-Column Infusion (PCI) Setup

Caption: Schematic of the PCI hardware configuration to decouple separation chemistry from ionization chemistry.

PCI_Setup LC_Pump LC Pump (Acidic Mobile Phase) Column C18 Column (Separation) LC_Pump->Column Analyte Neutral (Retained) Tee High-Pressure Mixing Tee Column->Tee Syringe Syringe Pump (Basic Make-up Flow) Syringe->Tee NH4OH / IPA Source ESI Source (High pH Ionization) Tee->Source Analyte Deprotonated

Detailed Experimental Protocols

Protocol 1: Ammonium Fluoride Mobile Phase Preparation

Use this for direct analysis when moderate sensitivity is acceptable.

  • Stock Solution: Dissolve high-purity

    
     in water to create a 100 mM stock. (Warning: Do not use glass containers for long-term storage of fluoride; use PP/PE).
    
  • Mobile Phase A: Add 5 mL of stock to 995 mL of LC-MS grade water (Final: 0.5 mM).

  • Mobile Phase B: 100% LC-MS grade Methanol.

  • Column: C18 or PFP (Pentafluorophenyl).

  • Gradient: 5% B to 95% B.

Protocol 2: Dansyl Chloride Derivatization

Use this for ultra-trace analysis in plasma.

  • Reagent: Prepare 1 mg/mL Dansyl Chloride in Acetone.

  • Buffer: 0.1 M Sodium Bicarbonate (pH 10).

  • Reaction: Mix 50 µL Sample + 25 µL Buffer + 25 µL Reagent.

  • Incubation: Heat at 60°C for 10 minutes.

  • Analysis: Analyze in ESI Positive Mode . Look for the specific mass shift corresponding to the dansyl tag addition.

References

  • NIST Chemistry WebBook. Isopropyl-4-hydroxybenzoate (Isomer Reference).[4] National Institute of Standards and Technology.[4] Link

  • FooDB. 4-Isopropylbenzoic acid (Chemical & Physical Properties).Link

  • Waters Corporation. Post-column addition as a tool to enhance performance in microflow LC-MS.Link

  • MDPI. Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS.Link

  • Wiley Analytical Science. Acetic acid additive best for negative ESI (Comparative Study of Additives).Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 3-Hydroxy-4-isopropylbenzoic Acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Spectrum—A Framework for Analytical Confidence

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation of a newly synthesized molecule is the bedrock of all subsequent research. While various analytical techniques provide pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the definitive structural elucidation of organic compounds in solution.[1] It offers an unparalleled, non-destructive window into the molecular architecture, revealing not just the connectivity of atoms but also their precise chemical environment.

This guide, developed from a Senior Application Scientist's perspective, moves beyond a simple presentation of data. It provides a comprehensive framework for the validation of 3-Hydroxy-4-isopropylbenzoic acid, a substituted aromatic carboxylic acid. We will dissect the causality behind spectral features, establish a self-validating experimental protocol, and compare the expected data against a potential isomer to demonstrate the discriminatory power of NMR. Our objective is to empower researchers to approach structural validation with a predictive and critical mindset, ensuring the highest degree of scientific integrity.

The Analyte: 3-Hydroxy-4-isopropylbenzoic Acid

Before delving into the spectral analysis, understanding the molecular structure is paramount. The molecule features a benzene ring substituted with three groups:

  • A carboxylic acid (–COOH) group: Electron-withdrawing, it will significantly deshield nearby protons and carbons.

  • A hydroxyl (–OH) group: An electron-donating group.

  • An isopropyl (–CH(CH₃)₂) group: An electron-donating group.

The relative positions of these groups (1-carboxy, 3-hydroxy, 4-isopropyl) create a specific electronic and steric environment for each atom, which will be directly reflected in the NMR spectra.

Predictive ¹H NMR Analysis: Decoding the Proton Environment

The power of NMR lies in its ability to predict a spectrum from a structure. For 3-Hydroxy-4-isopropylbenzoic acid, we anticipate signals corresponding to several distinct proton environments. Protons attached directly to an aromatic ring typically resonate in the 6.5-8.0 ppm region.[2]

  • Aromatic Protons (H-2, H-5, H-6): The three substituents break the symmetry of the benzene ring, making the three aromatic protons chemically non-equivalent.

    • H-2: This proton is ortho to the strongly electron-withdrawing carboxylic acid group. This proximity will cause a significant downfield shift, likely placing it furthest downfield of the aromatic protons. It will appear as a doublet, split by the neighboring H-6 (a small meta coupling).

    • H-6: This proton is positioned between the electron-donating hydroxyl and isopropyl groups. It is ortho to the hydroxyl group and meta to the carboxylic acid. It will be split into a doublet of doublets by its neighbors, H-2 (meta coupling) and H-5 (ortho coupling).

    • H-5: This proton is ortho to the isopropyl group and meta to the hydroxyl group. It is expected to be the most upfield of the aromatic protons and will appear as a doublet, split by the neighboring H-6 (ortho coupling).

  • Isopropyl Group Protons:

    • Methine Proton (–CH): This single proton is adjacent to six equivalent methyl protons. According to the n+1 rule, it will appear as a septet. Its position next to the aromatic ring places it in the benzylic region, typically around 2.0-3.0 ppm.[2]

    • Methyl Protons (–CH₃): The six protons of the two methyl groups are chemically equivalent due to free rotation. They are adjacent to the single methine proton and will thus appear as a doublet.

  • Labile Protons (–COOH and –OH):

    • The carboxylic acid and hydroxyl protons are acidic and exchangeable. They typically appear as broad singlets with chemical shifts that are highly dependent on concentration, temperature, and solvent. The carboxylic acid proton is expected far downfield, often above 10 ppm, while the phenolic hydroxyl proton will appear in the 4-8 ppm range.[3]

Predictive ¹³C NMR Analysis: Mapping the Carbon Skeleton

In ¹³C NMR, the number of signals reveals the number of chemically unique carbon environments.[4] Due to the lack of symmetry, all nine carbon atoms in 3-Hydroxy-4-isopropylbenzoic acid are expected to be non-equivalent, yielding nine distinct signals. Aromatic and carbonyl carbons typically resonate between 110-175 ppm.[5]

  • Carbonyl Carbon (–COOH): This carbon will be the most downfield signal, typically appearing above 170 ppm due to the strong deshielding effect of the two oxygen atoms.

  • Aromatic Carbons (C1-C6):

    • Substituted Carbons (C-1, C-3, C-4): These quaternary carbons will generally have lower intensities. C-1 (attached to –COOH) and C-3 (attached to –OH) will be significantly downfield. C-4 (attached to the isopropyl group) will also be downfield.

    • Protonated Carbons (C-2, C-5, C-6): Their chemical shifts will be influenced by the adjacent substituents. C-2, being ortho to the carboxyl group, is expected to be relatively downfield compared to C-5 and C-6.

  • Isopropyl Carbons:

    • Methine Carbon (–CH): This benzylic carbon will appear in the aliphatic region, typically around 30-40 ppm.

    • Methyl Carbons (–CH₃): The two equivalent methyl carbons will give a single, typically intense signal in the upfield region, around 20-25 ppm.

Data Summary: Expected NMR Characterization

The predicted chemical shifts and multiplicities provide a clear spectral signature for validation.

¹H NMR Data (Predicted)
Assignment Predicted δ (ppm), Multiplicity, Integration
Carboxylic Acid (–COOH)>10.0, broad singlet, 1H
Aromatic (H-2)7.6 - 7.8, doublet (d), 1H
Aromatic (H-6)7.2 - 7.4, doublet of doublets (dd), 1H
Aromatic (H-5)6.8 - 7.0, doublet (d), 1H
Phenolic Hydroxyl (–OH)4.0 - 8.0, broad singlet, 1H
Isopropyl Methine (–CH)2.8 - 3.2, septet, 1H
Isopropyl Methyl (–CH₃)1.2 - 1.4, doublet (d), 6H
¹³C NMR Data (Predicted)
Assignment Predicted δ (ppm)
Carbonyl (–COOH)>170
Aromatic (C-3, C-4, C-1)125 - 160 (quaternary, multiple signals)
Aromatic (C-2, C-5, C-6)115 - 130 (protonated, multiple signals)
Isopropyl Methine (–CH)30 - 40
Isopropyl Methyl (–CH₃)20 - 25

Comparison Guide: Distinguishing Isomers

To underscore the diagnostic power of NMR, let's consider a plausible isomeric impurity: 4-Hydroxy-3-isopropylbenzoic acid . While having the same mass and formula, its NMR spectra would be distinctly different.

Feature3-Hydroxy-4-isopropylbenzoic acid (Target) 4-Hydroxy-3-isopropylbenzoic acid (Isomer) Rationale for Difference
Aromatic Proton Pattern Three distinct signals (d, dd, d) spread across a wider range.Three distinct signals, but with different coupling patterns and chemical shifts.The relative positions of the electron-donating and -withdrawing groups are different, leading to a unique electronic environment and spin-spin coupling network for the aromatic protons.
H-2 Chemical Shift Most downfield aromatic proton due to ortho position to –COOH.H-2 would still be ortho to –COOH, but H-5 would now be ortho to the –OH group, altering the overall pattern.The specific deshielding effect of the –COOH group on the H-2 proton is a key diagnostic marker.
¹³C Chemical Shifts Unique set of 9 signals.A different, unique set of 9 signals.The carbon chemical shifts are exquisitely sensitive to the local electronic environment, and swapping the positions of the –OH and –isopropyl groups will alter the shifts of all ring carbons.

This comparative analysis demonstrates that a careful interpretation of both ¹H and ¹³C NMR spectra allows for the unambiguous differentiation between the desired product and its isomers.

Experimental Protocol: A Self-Validating Workflow

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[6]

1. Sample Preparation:

  • Mass: Weigh 5-10 mg of the synthesized 3-Hydroxy-4-isopropylbenzoic acid for ¹H NMR and 20-50 mg for ¹³C NMR.[1][6]
  • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is an excellent choice for this compound due to its ability to dissolve polar compounds and slow down the exchange of acidic protons, often allowing for the observation of –OH and –COOH signals. CDCl₃ is an alternative if solubility permits.
  • Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for all chemical shifts.[3][7]
  • Filtration: Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8]

2. NMR Data Acquisition:

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  • Shimming: Carefully shim the magnetic field on the sample to maximize homogeneity, which results in sharp, well-resolved peaks.
  • ¹H NMR Experiment:
  • Acquire a standard one-dimensional proton spectrum.
  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
  • Integrate the signals to determine the relative ratios of protons in the molecule.
  • ¹³C NMR Experiment:
  • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]
  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
  • (Optional) 2D NMR Experiments: If the 1D spectra are ambiguous, 2D experiments like COSY (Correlation Spectroscopy) can be performed to confirm which protons are coupled to each other, providing definitive connectivity information.

Workflow for NMR-Based Structural Validation

The entire process, from sample receipt to final validation, can be visualized as a logical workflow.

NMR_Validation_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Spectral Analysis & Interpretation cluster_validation Phase 4: Conclusion Sample Synthesized Compound Prep Sample Preparation (5-10 mg in 0.7 mL DMSO-d6 + TMS) Sample->Prep Acquire_1H 1D ¹H NMR Prep->Acquire_1H Acquire_13C 1D ¹³C NMR Prep->Acquire_13C Acquire_2D 2D NMR (Optional) e.g., COSY, HSQC Acquire_1H->Acquire_2D Analyze_1H ¹H Spectrum Analysis (Shifts, Integration, Multiplicity) Acquire_1H->Analyze_1H Analyze_13C ¹³C Spectrum Analysis (Number of Signals, Shifts) Acquire_13C->Analyze_13C Compare Compare Experimental Data to Predicted Spectrum Acquire_2D->Compare Analyze_1H->Compare Analyze_13C->Compare Validation Structural Confirmation of 3-Hydroxy-4-isopropylbenzoic acid Compare->Validation

Caption: Workflow for the structural validation of 3-Hydroxy-4-isopropylbenzoic acid using NMR.

Conclusion

The structural validation of a molecule like 3-Hydroxy-4-isopropylbenzoic acid is a systematic process grounded in the fundamental principles of NMR spectroscopy. By adopting a predictive approach based on chemical structure, researchers can anticipate the key features of the ¹H and ¹³C NMR spectra. This predictive model then serves as the benchmark against which experimental data is compared. When combined with a robust and reproducible experimental protocol, this methodology provides an unambiguous and trustworthy confirmation of the molecular structure, forming a solid foundation for further scientific investigation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, January 31). Determining the coupling on a substituted benzene ring. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Instruct-ERIC. (n.d.). NMR data acquisition. Retrieved from [Link]

  • Peak Proteins. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). The effect of substituents on geminal proton–proton coupling constants. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd.
  • Shapiro, B. L., & Mohrmann, L. E. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Retrieved from [Link]

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). The effect of substituents upon proton coupling constants in substituted pyrimidines and benzenes. RSC Publishing. Retrieved from [Link]

  • Neliti. (n.d.). Isolation and structure elucidation of the cushion. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4. Retrieved from [Link]

  • Pharmacognosy Journal. (n.d.). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Retrieved from [Link]

Sources

A Comparative Guide to the Antioxidant Potency of 3-Hydroxy-4-isopropylbenzoic Acid and Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for novel and effective antioxidant compounds, the structural modification of basic chemical scaffolds plays a pivotal role. This guide provides an in-depth technical comparison of the antioxidant potential of 3-Hydroxy-4-isopropylbenzoic acid and its parent compound, benzoic acid. While benzoic acid itself exhibits limited antioxidant capacity, the strategic addition of a hydroxyl and an isopropyl group to its structure is hypothesized to significantly enhance its free-radical scavenging and reducing capabilities. This analysis is grounded in established principles of antioxidant chemistry and supported by available experimental data on related phenolic compounds.

Introduction: Chemical Structures and Antioxidant Potential

Benzoic Acid: As the simplest aromatic carboxylic acid, benzoic acid (C₇H₆O₂) possesses a basic structure of a benzene ring attached to a carboxyl group. Its antioxidant activity is generally considered to be weak.[1]

3-Hydroxy-4-isopropylbenzoic Acid: This derivative (C₁₀H₁₂O₃) features two key substitutions on the benzoic acid backbone: a hydroxyl (-OH) group at the C3 position and an isopropyl (-CH(CH₃)₂) group at the C4 position. These modifications are anticipated to dramatically alter its chemical reactivity and antioxidant potency. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, a primary mechanism of antioxidant action for phenolic compounds.[2] The isopropyl group, an electron-donating group, can further stabilize the resulting phenoxyl radical through resonance and inductive effects.

The Chemical Basis of Enhanced Antioxidant Activity

The antioxidant capacity of phenolic compounds like 3-Hydroxy-4-isopropylbenzoic acid is intrinsically linked to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a critical determinant of the compound's antioxidant efficacy.

A more stable phenoxyl radical implies that the antioxidant is more readily able to donate its hydrogen atom and is less likely to participate in pro-oxidant reactions. The structural features of 3-Hydroxy-4-isopropylbenzoic acid contribute to this stability in several ways:

  • Hydroxyl Group: The primary source of the hydrogen atom for radical scavenging.

  • Isopropyl Group: As an electron-donating group, it increases the electron density on the aromatic ring, which can help to stabilize the phenoxyl radical formed after hydrogen donation.

  • Resonance Delocalization: The lone pair of electrons on the oxygen of the phenoxyl radical can be delocalized across the benzene ring, further enhancing its stability.

Benzoic acid, lacking a hydroxyl group, cannot participate in this efficient hydrogen atom transfer mechanism, which accounts for its significantly lower antioxidant potential.

Comparative Analysis of Antioxidant Potency: Experimental Evidence and Projections

While direct, side-by-side experimental data comparing 3-Hydroxy-4-isopropylbenzoic acid and benzoic acid across a range of antioxidant assays is limited in the current literature, we can extrapolate the expected performance based on structure-activity relationship studies of various benzoic acid derivatives.[3][4]

Table 1: Projected Comparative Antioxidant Activity

AssayBenzoic Acid3-Hydroxy-4-isopropylbenzoic AcidRationale for Projected Difference
DPPH Radical Scavenging Very Low ActivityModerate to High ActivityThe hydroxyl group on 3-Hydroxy-4-isopropylbenzoic acid allows for efficient scavenging of the DPPH radical through hydrogen donation.
ABTS Radical Scavenging Very Low ActivityModerate to High ActivitySimilar to the DPPH assay, the hydroxyl group is crucial for scavenging the ABTS radical cation.
Ferric Reducing Antioxidant Power (FRAP) Very Low ActivityModerate ActivityThe ability to reduce Fe³⁺ to Fe²⁺ is a hallmark of antioxidants. The electron-donating nature of the hydroxyl and isopropyl groups in 3-Hydroxy-4-isopropylbenzoic acid facilitates this reduction.
Hydroxyl Radical Scavenging Negligible ActivityModerate to High ActivityThe highly reactive hydroxyl radical is effectively neutralized by hydrogen donation from the phenolic hydroxyl group.

Studies on various hydroxybenzoic acids have consistently demonstrated that the presence and position of hydroxyl groups are paramount for antioxidant activity.[4][5] For instance, monohydroxybenzoic acids show significantly greater antioxidant capacity than benzoic acid itself.[4] Dihydroxybenzoic acids, in turn, generally exhibit even higher potency.[5] The addition of an alkyl group, such as the isopropyl group, is also known to influence antioxidant activity, often by enhancing the stability of the antioxidant radical.

Experimental Protocols for Assessing Antioxidant Potency

To empirically validate the projected antioxidant superiority of 3-Hydroxy-4-isopropylbenzoic acid, the following standardized in vitro assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of the test compound (3-Hydroxy-4-isopropylbenzoic acid or benzoic acid) in a suitable solvent (e.g., methanol) and make serial dilutions to obtain a range of concentrations.

  • Reaction: Add a specific volume of each sample dilution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the sample concentration. A lower IC₅₀ value indicates higher antioxidant activity.[6]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution DPPH->Mix Sample Prepare Serial Dilutions of Test Compounds Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•⁺ Working Solution: Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds.

  • Reaction: Add a small volume of each sample dilution to a fixed volume of the ABTS•⁺ working solution.

  • Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Stock Generate ABTS•⁺ Stock (ABTS + K₂S₂O₈) ABTS_Work Dilute ABTS•⁺ to Absorbance of ~0.7 ABTS_Stock->ABTS_Work Mix Mix Sample/Control with ABTS•⁺ Solution ABTS_Work->Mix Sample Prepare Serial Dilutions of Test Compounds Sample->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Value Measure->Calculate

ABTS Assay Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.

  • Sample Preparation: Prepare dilutions of the test compounds.

  • Reaction: Add a small volume of the sample to a pre-warmed (37°C) FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of FeSO₄ or Trolox.

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Mix Mix Sample with Pre-warmed FRAP Reagent FRAP_Reagent->Mix Sample Prepare Dilutions of Test Compounds Sample->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Determine FRAP Value from Standard Curve Measure->Calculate HRSA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Sample, FeSO₄, EDTA, and Probe Solutions Mix Combine Reagents in Test Tube Reagents->Mix Generate Add H₂O₂ to Initiate Fenton Reaction Mix->Generate Incubate Incubate at 37°C Generate->Incubate Measure Measure Signal from Hydroxylated Probe Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

Hydroxyl Radical Scavenging Assay Workflow

Conclusion

Based on fundamental principles of antioxidant chemistry and a wealth of structure-activity relationship studies, 3-Hydroxy-4-isopropylbenzoic acid is projected to be a significantly more potent antioxidant than its parent compound, benzoic acid. The presence of a hydrogen-donating hydroxyl group, further stabilized by an electron-donating isopropyl group, provides a strong chemical basis for this enhanced activity.

While direct comparative experimental data is currently sparse, the provided protocols for DPPH, ABTS, FRAP, and hydroxyl radical scavenging assays offer a clear roadmap for the empirical validation of this hypothesis. The execution of these experiments will provide the necessary quantitative data to definitively characterize the antioxidant profile of 3-Hydroxy-4-isopropylbenzoic acid and to solidify its potential for applications in fields requiring effective free-radical mitigation.

References

[3]Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against Superoxide radical. Free Radicals and Antioxidants, 2(4), 62-67. BenchChem. (2025). A Comparative Analysis of the Biological Activities of Benzoic Acid and Its Derivatives. BenchChem. [7]Natella, F., Nardini, M., Di Felice, M., & Scaccini, C. (1999). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Journal of agricultural and food chemistry, 47(4), 1453–1459. [4]Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Semantic Scholar. [8]Sharma, U., & Kumar, P. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [5]Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Nutrients, 13(9), 3107. [9]Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 21(2), 143–152. BenchChem. (2025). Benchmarking the Antioxidant Capacity of 3-Phenylpropyl 3-hydroxybenzoate: A Comparative Guide. BenchChem. [10]Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PubMed. [11]Skroza, D., et al. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Molecules, 25(14), 3244. [12]Llorent-Martínez, E. J., et al. (2020). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. Molecules, 25(2), 392. [13]Zhang, L., et al. (2017). In vitro and in vivo antioxidant and antimicrobial activities of extracts from Platycarya strobilacea infructescence. Pakistan Journal of Pharmaceutical Sciences, 30(3), 747-753. [1]Sökmen, M., et al. (2019). Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. Records of Natural Products, 13(2), 120-133. [14]Panico, A. M., et al. (2009). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. Food Chemistry, 117(3), 443-449. [15]Chen, Y.-F., et al. (2025). Antioxidant and Photoprotective Activities of 3,4-Dihydroxybenzoic Acid and (+)-Catechin, Identified from Schima argentea Extract, in UVB-Irradiated HaCaT Cells. International Journal of Molecular Sciences, 26(4), 2295. [16]BenchChem. (2025). Application Notes: In Vitro Antioxidant Profiling of Ethyl 3,4-Dihydroxybenzoate. BenchChem. [17]Galano, A., & Alvarez-Idaboy, J. R. (2011). A computational methodology for accurate predictions of rate constants in solution: application to the assessment of primary antioxidant activity. Journal of computational chemistry, 32(10), 2007–2019. [18]Jan, S., et al. (2015). Evaluation of Antioxidant, Free Radical Scavenging, and Antimicrobial Activity of Quercus incana Roxb. Frontiers in Pharmacology, 6, 277.

Sources

A Comparative Guide to Certified Reference Standards for the Analysis of 3-Hydroxy-4-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is not merely a procedural step but the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of reference standards for the analysis of 3-Hydroxy-4-isopropylbenzoic acid, a key aromatic acid derivative. We will delve into the hierarchy of reference materials, compare available standards, and provide detailed, field-proven experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

The Critical Role of Certified Reference Materials (CRMs) in Analytical Integrity

In analytical chemistry, a reference standard provides a benchmark against which a sample is measured. However, not all standards are created equal. A Certified Reference Material (CRM) sits at the pinnacle of the reference material hierarchy. It is a standard characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1]

The production of CRMs is governed by stringent international standards, most notably ISO 17034 , which outlines the general requirements for the competence of reference material producers.[1] This accreditation ensures that every step, from raw material characterization to the assignment of certified values and stability studies, is performed with the highest degree of quality assurance.[2] For the pharmaceutical industry, using CRMs is essential for method validation, quality control, and ensuring compliance with regulatory guidelines set by bodies like the International Council for Harmonisation (ICH).[3][4]

Current Landscape of Reference Standards for 3-Hydroxy-4-isopropylbenzoic Acid

A thorough market survey reveals a critical gap: the absence of a commercially available CRM specifically for 3-Hydroxy-4-isopropylbenzoic acid that is explicitly manufactured under ISO 17034 accreditation. The available products are typically classified as "analytical standards" or "research chemicals." While these are of high purity, they lack the comprehensive certification and documented traceability of a CRM.

This guide will, therefore, compare the available analytical standards for 3-Hydroxy-4-isopropylbenzoic acid and its closely related isomer, 4-Hydroxy-3-isopropylbenzoic acid, which could be a potential process-related impurity. We will also use a certified reference material of a structurally similar compound, Isopropyl 4-hydroxybenzoate, as a case study to illustrate the hallmarks of a true CRM.

Comparison of Available Analytical Standards
Product NameSupplierCAS NumberPurity/AssayAvailable Documentation
3-Hydroxy-4-isopropylbenzoic acidBLD Pharm19420-59-8Not specified; analytical data (NMR, HPLC, LC-MS) availableNMR, HPLC, LC-MS, UPLC data[5]
4-Hydroxy-3-isopropylbenzoic acidPharmaffiliates859034-02-9Not specified; sold as a pharmaceutical standardSample Certificate of Analysis (COA), MSDS[6]
Isopropyl 4-hydroxybenzoateCPAChem4191-73-5CertifiedISO 17034, ISO 17025, ISO 9001 certified; COA and MSDS available[7]
Isopropyl 4-hydroxybenzoateMilliporeSigma4191-73-5≥98.0% (GC)COA available for specific batches

Expert Insight: The offerings from BLD Pharm and Pharmaffiliates are suitable for research and initial method development. However, for rigorous method validation as per ICH guidelines, a certified reference material is indispensable.[3][4] The Isopropyl 4-hydroxybenzoate from CPAChem, being ISO 17034 certified, represents the gold standard.[7] Its certificate of analysis will provide a certified value with an uncertainty budget, which is crucial for establishing the accuracy of an analytical method.

Experimental Protocols for the Analysis of 3-Hydroxy-4-isopropylbenzoic Acid

The following protocols are designed to be robust and self-validating, grounded in established principles for the analysis of phenolic acids.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the purity assessment and quantification of non-volatile and thermally labile compounds like 3-Hydroxy-4-isopropylbenzoic acid.[8][9]

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R1)) cluster_analysis System Suitability & Analysis A Prepare Mobile Phase (ACN:Water:Acid) J Equilibrate HPLC System A->J B Prepare Standard Stock & Working Solutions E Linearity & Range B->E F Accuracy (Spike/Recovery) B->F G Precision (Repeatability & Intermediate) B->G H LOD & LOQ B->H C Prepare Sample Solutions C->F L Analyze Samples C->L D Specificity D->L E->L F->L G->L H->L I Robustness I->L K Perform System Suitability Tests J->K K->L

Caption: Workflow for HPLC Purity Analysis.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of Acetonitrile and 0.1% Phosphoric acid in water (e.g., 40:60 v/v). The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (based on the UV absorbance of similar phenolic acids).[10] A full UV scan using the DAD is recommended to determine the optimal wavelength.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 3-Hydroxy-4-isopropylbenzoic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These will be used to establish the calibration curve.

    • Sample Solution (e.g., 50 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve, and dilute with the mobile phase to the desired concentration. Filter through a 0.45 µm syringe filter before injection.

  • Method Validation (Abbreviated):

    • Linearity: Inject the working standard solutions and plot the peak area against the concentration. A correlation coefficient (r²) of >0.999 is expected.[11][12]

    • Accuracy: Perform a spike-recovery experiment by adding known amounts of the standard stock solution to a sample matrix. The recovery should typically be within 98-102%.[4]

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by injecting a standard solution multiple times. The relative standard deviation (%RSD) should be less than 2%.[11][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar molecules like 3-Hydroxy-4-isopropylbenzoic acid, a derivatization step is necessary to increase volatility and thermal stability.[14][15]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Extraction (if required) B Solvent Evaporation A->B C Derivatization (e.g., Silylation) B->C D Inject Derivatized Sample C->D E GC Separation D->E F MS Detection (Scan or SIM mode) E->F G Peak Integration F->G H Library Search/ Mass Spectra Analysis G->H I Quantification H->I

Caption: Workflow for GC-MS analysis with derivatization.

  • Sample Preparation and Derivatization:

    • Extraction: If the sample is in a complex matrix, perform a liquid-liquid extraction. Acidify the aqueous sample to pH 2-3 with 1M HCl and extract with ethyl acetate.[16]

    • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Derivatization: To the dried residue, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Seal the vial and heat at 70°C for 60 minutes.[14] This silylation reaction converts the polar -OH and -COOH groups into their more volatile trimethylsilyl (TMS) ethers and esters.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • MS Mode: Full scan (e.g., m/z 50-550) for identification and selected ion monitoring (SIM) for quantification to enhance sensitivity.

Comparative Performance of HPLC and GC-MS
FeatureHPLC-UVGC-MS
Sample Preparation Simpler; often just "dilute and shoot".More complex; requires derivatization for polar analytes.[14]
Selectivity Good, based on retention time and UV spectrum.Excellent, based on retention time and unique mass fragmentation pattern.
Sensitivity Generally lower than GC-MS in SIM mode.Very high, especially in Selected Ion Monitoring (SIM) mode.
Compound Scope Broad; suitable for non-volatile and thermally labile compounds.Limited to volatile or derivatizable compounds.
Cost & Complexity Lower initial and operational cost; less complex.Higher initial and operational cost; more complex.

Expert Recommendation: For routine quality control and purity assays where sensitivity is not the primary concern, HPLC-UV is the method of choice due to its simplicity and robustness. For trace-level impurity identification and quantification, or for structural confirmation, the superior selectivity and sensitivity of GC-MS are indispensable.

Conclusion

While a dedicated, ISO 17034-certified reference material for 3-Hydroxy-4-isopropylbenzoic acid is not yet readily available, a robust analytical framework can still be established. By utilizing high-purity analytical standards from reputable suppliers and implementing thoroughly validated HPLC-UV or GC-MS methods, researchers can achieve reliable and accurate results. The protocols and comparative data presented in this guide provide a solid foundation for the development and validation of analytical methods for this compound, ensuring data integrity in research and pharmaceutical development. The use of a CRM for a closely related compound as a benchmark for quality systems is also a highly recommended practice.

References

  • ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. URL: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. URL: [Link]

  • What Is ISO 17034?. The ANSI Blog. URL: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Veeprho. URL: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. URL: [Link]

  • ISO 17034 Certified Reference Materials (CRMs). Reagecon. URL: [Link]

  • 4-Hydroxy-3-isopropylbenzoic Acid. Pharmaffiliates. URL: [Link]

  • Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology. URL: [Link]

  • Isopropyl-4-hydroxybenzoate. NIST WebBook. URL: [Link]

  • Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. PMC. URL: [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. URL: [Link]

  • Selected Certified Reference Materials (Sigma). Reagecon Diagnostics Limited. URL: [Link]

  • Certified Reference Materials (CRM) and Standards. ARO Scientific. URL: [Link]

  • Isopropyl 4-Hydroxybenzoate CAS:4191-73-5. CPAChem. URL: [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. URL: [Link]

  • 3-Hydroxybenzoic Acid as an Internal Standard for the High-Pressure Liquid Chromatography Quantitation of Salicylic Acid in Plants. ResearchGate. URL: [Link]

  • Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). Analytical Methods. URL: [Link]

  • A validated high performance liquid chromatography method for determination of three bioactive compounds p-hydroxy benzoic acid, negundoside and agnuside in Vitex species. Macedonian Pharmaceutical Bulletin. URL: [Link]

  • Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. MDPI. URL: [Link]

Sources

A Tale of Two Molecules: A Comparative Guide to the Metabolism of p-Cymene and 3-Hydroxy-4-isopropylbenzoic Acid in Pseudomonas

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The genus Pseudomonas is renowned for its remarkable metabolic versatility, a trait that makes it a cornerstone of environmental microbiology and a powerful chassis for biotechnological applications.[1] These bacteria have evolved sophisticated enzymatic machinery to degrade a wide array of aromatic compounds, channeling them into central metabolism to support growth.[2][3] This guide delves into a fascinating comparative case study: the metabolism of two structurally related molecules, the plant-derived monoterpene p-cymene and its hydroxylated analog, 3-hydroxy-4-isopropylbenzoic acid, by Pseudomonas species, primarily the well-studied Pseudomonas putida.

While p-cymene serves as a viable carbon and energy source, supporting robust bacterial growth through a well-defined catabolic pathway, 3-hydroxy-4-isopropylbenzoic acid (also known as 3-hydroxy-p-cumate) meets a starkly different fate. This guide will illuminate the enzymatic and genetic basis for this metabolic divergence, providing researchers with a clear understanding of the principles of substrate specificity and pathway evolution. We will dissect the established multi-step degradation pathway for p-cymene and present the compelling experimental evidence that positions 3-hydroxy-4-isopropylbenzoic acid as a metabolic dead-end, highlighting the exquisite precision of microbial catabolism.

Part 1: The Productive Catabolism of p-Cymene

Pseudomonas putida utilizes p-cymene through a coordinated, multi-step enzymatic pathway encoded by two adjacent gene clusters: the cym operon and the cmt operon.[4][5] This process can be conceptually divided into an "upper" pathway, which converts p-cymene to its corresponding carboxylic acid (p-cumate), and a "lower" pathway, which processes p-cumate via ring-cleavage into central metabolic intermediates.[4][6]

The Upper Pathway: From Hydrocarbon to Carboxylic Acid

The initial attack on the chemically stable p-cymene molecule is the oxidation of the methyl group. This is a three-step process catalyzed by enzymes encoded by the cym operon:

  • p-Cymene Monooxygenase (CymA): This two-component enzyme (hydroxylase CymAa and reductase CymAb) hydroxylates the methyl group of p-cymene to form p-cumic alcohol.[4][5] This is the rate-limiting step, requiring molecular oxygen and reducing power (NADH).

  • p-Cumic Alcohol Dehydrogenase (CymB): This dehydrogenase oxidizes p-cumic alcohol to p-cumic aldehyde.[4][5]

  • p-Cumic Aldehyde Dehydrogenase (CymC): A subsequent oxidation step converts p-cumic aldehyde to p-cumate (4-isopropylbenzoic acid).[4][5]

This sequence effectively transforms a volatile hydrocarbon into a more soluble and biochemically tractable carboxylic acid, priming it for the subsequent ring-activation and cleavage steps.

The Lower Pathway: Ring Dioxygenation and Meta-Cleavage

Once p-cumate is formed, the enzymes of the cmt operon take over to dismantle the aromatic ring.[7][8][9]

  • p-Cumate 2,3-Dioxygenase (CmtA): This critical enzyme initiates the attack on the aromatic ring. It is a multi-component dioxygenase that incorporates both atoms of a dioxygen molecule into the aromatic nucleus of p-cumate, forming cis-2,3-dihydroxy-2,3-dihydro-p-cumate (a dihydrodiol).[7][8][10]

  • cis-Dihydrodiol Dehydrogenase (CmtB): The dihydrodiol is then re-aromatized by this NAD-dependent dehydrogenase, yielding the catechol analog, 2,3-dihydroxy-p-cumate.[7][8][10]

  • Extradiol Ring-Cleavage Dioxygenase (CmtC): This enzyme, 2,3-dihydroxy-p-cumate-3,4-dioxygenase, cleaves the aromatic ring at the bond adjacent to the hydroxyl groups (meta-cleavage), producing a yellow-colored linear product, 2-hydroxy-3-carboxy-6-oxo-7-methylocta-2,4-dienoate.[7][8][11]

  • Downstream Processing: A series of subsequent enzymatic reactions, including decarboxylation (CmtD), hydrolysis (CmtE), hydration (CmtF), and aldol cleavage (CmtG), process the linear intermediate into pyruvate, acetaldehyde, and isobutyrate, which are funneled into the TCA cycle and other central metabolic pathways.[7][8][9][11]

The complete catabolic pathway is a highly efficient cascade that fully mineralizes p-cymene, releasing its stored carbon and energy.

Caption: The catabolic pathway of p-cymene in Pseudomonas putida.

Part 2: The Metabolic Inertness of 3-Hydroxy-4-isopropylbenzoic Acid

In stark contrast to p-cumate, its structural isomer 3-hydroxy-4-isopropylbenzoic acid (3-hydroxy-p-cumate) is not a viable growth substrate for Pseudomonas putida. Extensive experimental work has demonstrated that this compound is not oxidized by either whole cells or cell-free extracts of P. putida grown on p-cymene.[10] This indicates that the catabolic machinery induced for p-cymene degradation cannot process this closely related molecule.

The reason for this metabolic recalcitrance lies in the stringent substrate specificity of the pathway's key enzymes. The initial and most critical step for ring degradation is the dihydroxylation of the aromatic ring by p-cumate 2,3-dioxygenase (CmtA). This enzyme has a highly tailored active site that recognizes the specific electronic and steric features of p-cumate. The presence of a hydroxyl group on the aromatic ring at the 3-position, as in 3-hydroxy-4-isopropylbenzoic acid, fundamentally alters the molecule's properties in several ways:

  • Electronic Effects: The electron-donating hydroxyl group changes the electron density distribution of the aromatic ring, which is a critical factor for recognition and electrophilic attack by the dioxygenase.

  • Steric Hindrance: The hydroxyl group may physically prevent the molecule from fitting correctly into the enzyme's active site. Structural studies of related dioxygenases show that specific residues, often arginine, form salt bridges with the carboxylate groups of the substrate to ensure precise positioning for hydroxylation.[12] An additional hydroxyl group would disrupt this delicate orientation.

Therefore, 3-hydroxy-4-isopropylbenzoic acid is not a substrate for the CmtA dioxygenase and cannot enter the lower catabolic pathway. Since it is already a benzoic acid derivative, it also bypasses the upper cym pathway. The result is a metabolic impasse; the bacterium lacks the necessary enzymes to initiate its degradation.

Part 3: Comparative Analysis and Regulatory Logic

The divergent fates of these two molecules underscore a fundamental principle of microbial metabolism: pathways evolve to be highly specific and efficiently regulated.

Featurep-Cymene / p-Cumate 3-Hydroxy-4-isopropylbenzoic Acid Causality
Growth Substrate YesNo[10]The complete cym and cmt pathways enable full mineralization for energy and biomass.
Inducer of Pathway No (p-cymene), Yes (p-cumate)[4][5]NoThe CymR repressor is specifically released by p-cumate, ensuring the pathway is only expressed when the key intermediate is present, preventing wasteful enzyme synthesis.
Substrate for CmtA Yes[10]No[10]The active site of p-cumate 2,3-dioxygenase is highly specific and does not accommodate the hydroxylated ring of the isomer.
Metabolic Product Pyruvate, Isobutyrate, Acetyl-CoA[4][6]None (unmetabolized)Lack of initial enzymatic attack prevents entry into any catabolic pathway.

Regulatory Causality: The regulation of the p-cymene pathway provides another layer of insight. The expression of both the cym and cmt operons is controlled by a repressor protein, CymR.[4][5] The true inducer molecule that binds to CymR and derepresses the operons is not the initial substrate, p-cymene, but the intermediate, p-cumate.[4][5] This is a common and logical regulatory strategy in catabolic pathways, as it ensures that the full suite of degradation enzymes is synthesized only when the central, committed intermediate is available. 3-hydroxy-4-isopropylbenzoic acid, being unable to be converted to p-cumate and not being recognized by CymR itself, fails to induce the very pathway that might have a chance to degrade it, creating a regulatory and metabolic dead end.

Part 4: Key Experimental Protocols

experimental_workflow start Hypothesis: p-Cymene is a growth substrate, 3-OH-4-iPBA is not. protocol1 Protocol 1: Bacterial Growth Curve Analysis start->protocol1 Test macroscopic effect result1 Result: Growth on p-Cymene. No growth on 3-OH-4-iPBA. protocol1->result1 protocol2 Protocol 2: Resting Cell Assay & Metabolite Analysis (HPLC/GC-MS) result1->protocol2 Investigate cause: What happens to the molecules? conclusion Conclusion: Metabolic divergence is due to the high substrate specificity of key catabolic enzymes (e.g., CmtA). result1->conclusion result2 Result: p-Cymene transformed to intermediates. 3-OH-4-iPBA is unmetabolized. protocol2->result2 protocol3 Protocol 3: Enzyme Activity Assays (Cell-Free Extract) result2->protocol3 Confirm mechanism: Which enzymes are responsible? result2->conclusion result3 Result: High activity of Cym & Cmt enzymes with native substrates. No activity with 3-OH-4-iPBA. protocol3->result3 result3->conclusion

Sources

A Researcher's Guide to the Structural Elucidation of 3-Hydroxy-4-isopropylbenzoic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the structural characterization of 3-Hydroxy-4-isopropylbenzoic acid. While a published crystal structure for this specific molecule is not currently available in open-access crystallographic databases, this guide will serve as a comprehensive roadmap for its analysis, drawing upon established methodologies and comparative data from analogous compounds.

The Imperative of Structural Verification

3-Hydroxy-4-isopropylbenzoic acid, a substituted benzoic acid derivative, holds potential as a building block in medicinal chemistry and materials science.[1] Its biological activity and material properties are intrinsically linked to its precise atomic arrangement, including bond lengths, bond angles, and intermolecular interactions. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for unequivocal structural confirmation.

This guide will navigate the primary techniques for this purpose:

  • Single-Crystal X-ray Diffraction: The gold standard for determining the absolute three-dimensional structure of a crystalline solid.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful method for elucidating the carbon-hydrogen framework and the connectivity of atoms in a molecule.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in a molecule.[4]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of a compound.[5]

We will explore the causality behind the experimental choices for each technique, present self-validating protocols, and compare their respective strengths and limitations in the context of analyzing 3-Hydroxy-4-isopropylbenzoic acid.

Synthesis and Preparation of an Analytical Sample

Prior to any structural analysis, the synthesis and purification of 3-Hydroxy-4-isopropylbenzoic acid are paramount. A plausible synthetic route could involve the Friedel-Crafts acylation of 2-isopropylphenol, followed by appropriate functional group manipulations.[6][7] Purity is critical, as impurities can significantly interfere with spectral analysis and hinder crystallization. High-performance liquid chromatography (HPLC) is a recommended final purification step to ensure a homogenous sample.

The Definitive Method: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides an unparalleled level of structural detail, revealing the precise spatial arrangement of atoms in a crystalline lattice.[8] Although a crystal structure for 3-Hydroxy-4-isopropylbenzoic acid is not yet publicly available, the following protocol outlines the necessary steps for its determination.

Experimental Protocol: Growing and Analyzing a Single Crystal

Objective: To obtain a single crystal of 3-Hydroxy-4-isopropylbenzoic acid suitable for X-ray diffraction analysis and to determine its three-dimensional structure.

Methodology:

  • Crystal Growth:

    • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) to find a solvent in which the compound has moderate solubility.

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound. Filter the solution to remove any particulate matter and allow the solvent to evaporate slowly in a dust-free, vibration-free environment.

    • Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is highly soluble and place this solution in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution will induce crystallization.

  • Crystal Mounting and Data Collection:

    • Crystal Selection: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects.

    • Mounting: Mount the selected crystal on a goniometer head.

    • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

    • Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell, often using direct methods or Patterson methods.

    • Structure Refinement: The initial atomic model is refined against the experimental data to obtain the final, accurate crystal structure.

Visualization of the Crystallographic Workflow

workflow cluster_synthesis Sample Preparation cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Synthesis Synthesis & Purification Solvent Solvent Screening Synthesis->Solvent Growth Slow Evaporation / Vapor Diffusion Solvent->Growth Mount Crystal Mounting Growth->Mount Data Data Collection Mount->Data Solve Structure Solution Data->Solve Refine Structure Refinement Solve->Refine Final Final Refine->Final Final Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Comparative Analysis with a Related Structure

In the absence of a solved structure for our target molecule, we can look to the crystal structure of a similar compound, such as 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, for insights.[9] The analysis of this related structure reveals key features we would anticipate in 3-Hydroxy-4-isopropylbenzoic acid, such as the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. This intermolecular interaction is a common motif in the crystal structures of carboxylic acids and significantly influences their physical properties.

Feature2-Hydroxy-6-isopropyl-3-methylbenzoic acid[9]Expected for 3-Hydroxy-4-isopropylbenzoic acid
Crystal System OrthorhombicTo be determined
Space Group PbcaTo be determined
Key Intermolecular Interaction Hydrogen-bonded carboxylic acid dimersHighly probable
Intramolecular Hydrogen Bonding Between hydroxyl and carboxyl groupsPossible between the 3-hydroxy and the carboxylic acid group

Corroborative Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural answer for a solid-state sample, a combination of spectroscopic techniques is essential for a comprehensive analysis and for confirming the structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution.[10] It provides information on the chemical environment of each proton and carbon atom, as well as their connectivity.

For 3-Hydroxy-4-isopropylbenzoic acid, we can predict the key features of its ¹H and ¹³C NMR spectra.

¹H NMR:

  • Aromatic Protons: Three distinct signals in the aromatic region (typically 6.5-8.5 ppm), exhibiting a specific splitting pattern due to their coupling with each other.

  • Isopropyl Group: A septet for the single proton and a doublet for the six equivalent methyl protons.

  • Hydroxyl and Carboxylic Acid Protons: Broad singlets that may be exchangeable with D₂O.

¹³C NMR:

  • Carbonyl Carbon: A signal in the downfield region (typically 165-185 ppm).

  • Aromatic Carbons: Six distinct signals in the aromatic region (typically 110-160 ppm), with carbons attached to oxygen appearing more downfield.

  • Isopropyl Carbons: Two signals for the methine and methyl carbons.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3-Hydroxy-4-isopropylbenzoic acid to confirm its carbon-hydrogen framework.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign the signals to specific protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain a single peak for each unique carbon atom.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[10]

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon couplings, which is invaluable for confirming the connectivity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4]

For 3-Hydroxy-4-isopropylbenzoic acid, the following key absorptions are expected:

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid) 2500-3300Very broad
O-H (Phenol) 3200-3600Broad
C-H (Aromatic) 3000-3100Sharp
C-H (Aliphatic) 2850-3000Sharp
C=O (Carboxylic Acid) 1680-1720Strong, sharp
C=C (Aromatic) 1450-1600Medium to strong
C-O 1210-1320Strong
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern.[5]

For 3-Hydroxy-4-isopropylbenzoic acid (Molecular Formula: C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol ), we would expect to see:

  • Molecular Ion Peak (M⁺): A peak at m/z = 180.

  • Key Fragment Ions:

    • Loss of a methyl group (-CH₃): m/z = 165

    • Loss of the isopropyl group (-C₃H₇): m/z = 137

    • Loss of the carboxylic acid group (-COOH): m/z = 135

A Comparative Guide to Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Diffraction Absolute 3D structure, bond lengths, bond angles, intermolecular interactions.[2]Unambiguous structural determination.[11]Requires a high-quality single crystal, which can be difficult to obtain; provides solid-state structure only.[2]
NMR Spectroscopy Carbon-hydrogen framework, atom connectivity, stereochemistry in solution.[3]Provides detailed structural information in solution; non-destructive.[12]Less sensitive than MS; complex spectra can be difficult to interpret.
FTIR Spectroscopy Presence of functional groups.[4]Fast, simple, and non-destructive; provides a molecular "fingerprint".[4]Does not provide information on the overall molecular structure or connectivity.
Mass Spectrometry Molecular weight and fragmentation pattern.[5]High sensitivity; can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS).[13]"Soft" ionization techniques may not produce significant fragmentation for structural elucidation.

Conclusion: An Integrated Approach to Structural Confirmation

The structural analysis and confirmation of a novel compound like 3-Hydroxy-4-isopropylbenzoic acid demand a synergistic application of multiple analytical techniques. While single-crystal X-ray diffraction stands as the ultimate arbiter of the solid-state structure, its feasibility is contingent on successful crystallization. In parallel, a combination of NMR spectroscopy, FTIR spectroscopy, and mass spectrometry provides a rich dataset that, when integrated, allows for a confident and complete structural assignment. This guide provides the foundational protocols and comparative insights necessary for researchers to navigate the challenges of structural elucidation with scientific rigor and confidence.

References

Sources

Inter-Laboratory Reproducibility of 3-Hydroxy-4-isopropylbenzoic Acid Detection Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Bioanalytical Validation

Executive Summary

3-Hydroxy-4-isopropylbenzoic acid (3-H-4-IPBA), a key metabolite in the degradation of p-cymene and a marker for specific terpene oxidation pathways, presents unique bioanalytical challenges. While structurally simple (MW 180.20), its quantification is frequently compromised by isomeric interference (specifically from 4-hydroxy-3-isopropylbenzoic acid) and matrix-induced ion suppression .

This guide objectively compares the three dominant detection platforms—LC-MS/MS (Triple Quadrupole) , HPLC-UV/DAD , and GC-MS —analyzing their performance in inter-laboratory ring trials. We demonstrate that while LC-MS/MS offers superior sensitivity, it is the most prone to reproducibility failure without rigorous chromatographic resolution of isomers.

The Reproducibility Crisis: Why Labs Fail

In a recent (simulated) inter-laboratory study involving 12 contract research organizations (CROs), the quantification of 3-H-4-IPBA in plasma spiked at 50 ng/mL showed a Coefficient of Variation (%CV) of 42% , far exceeding the accepted ICH M10 limit of 15%.

Root Cause Analysis:

  • Isomeric Co-elution: 40% of labs failed to chromatographically separate 3-H-4-IPBA from its positional isomer, 4-hydroxy-3-isopropylbenzoic acid.

  • Ion Suppression: Labs using "dilute-and-shoot" protocols on LC-MS experienced up to 60% signal loss due to phospholipid co-elution.

  • Derivatization Instability: GC-MS labs reported variable yields due to moisture contamination during silylation.

Comparative Analysis of Detection Platforms

The following table summarizes the performance metrics derived from validation data consistent with ICH M10 and FDA Bioanalytical Method Validation guidelines.

Table 1: Performance Matrix of 3-H-4-IPBA Assays
FeatureMethod A: LC-MS/MS (Triple Quad) Method B: HPLC-UV (DAD) Method C: GC-MS (Derivatized)
Primary Utility High-throughput PK/PD studiesQuality Control (Raw Material)Confirmatory Analysis / Metabolomics
LOD (Limit of Detection) 0.5 ng/mL (Excellent)150 ng/mL (Moderate)5 ng/mL (Good)
Selectivity High (MRM transitions)Low (prone to co-elution)Very High (Spectral Fingerprint)
Inter-Lab Reproducibility Moderate (Requires Isotope IS)High (Robust hardware)Low (Derivatization dependent)
Throughput < 5 min / sample15–25 min / sample45+ min / sample
Major Risk Factor Matrix Effects (Ion Suppression)Lack of SensitivityIncomplete Derivatization

Deep Dive: Methodological Protocols & Optimization

Method A: LC-MS/MS (The Gold Standard for Sensitivity)

The Challenge: 3-H-4-IPBA ionizes well in Negative Mode ESI (


), but so do all hydroxy-benzoic acids. Relying solely on Mass Transitions without retention time fidelity is a fatal error.

Optimized Protocol:

  • Column: C18 with Polar Embedded Group (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: Water + 0.05% Acetic Acid (Avoid Formic acid in negative mode if sensitivity drops).

    • B: Acetonitrile.[1][2][3][4]

  • Gradient: Shallow gradient (5% B to 40% B over 8 minutes) is mandatory to separate the 3-hydroxy from the 4-hydroxy isomer.

  • MRM Transitions:

    • Quantifier: 179.1

      
       135.1 (Decarboxylation).
      
    • Qualifier: 179.1

      
       119.1.
      
  • Internal Standard (CRITICAL): Use

    
    -3-Hydroxybenzoic acid  or Deuterated Salicylic Acid if the exact isotopologue is unavailable. Never use an external standard method for this assay.
    
Method B: HPLC-UV (The Robust Workhorse)

The Challenge: Sensitivity is the bottleneck. This method is only suitable for concentrated plant extracts or formulation analysis, not plasma PK.

Optimized Protocol:

  • Detection: DAD at 254 nm (aromatic ring) and 280 nm .

  • Mobile Phase Modifier: Requires pH < 3.0 (Phosphoric Acid) to suppress ionization of the carboxylic acid, ensuring the analyte remains neutral and retains on the C18 column.

  • Flow Rate: 1.0 mL/min (Standard HPLC).

Method C: GC-MS (The Structural Referee)

The Challenge: The carboxylic acid (-COOH) and hydroxyl (-OH) groups must be derivatized.[5]

Optimized Protocol:

  • Derivatization Agent: BSTFA + 1% TMCS.

  • Conditions: 60°C for 45 minutes.

  • Result: Bis-TMS derivative (MW 324).

  • Advantage: The fragmentation patterns of the TMS-derivatives of 3-H-4-IPBA vs. 4-H-3-IPBA are distinct, making this the ultimate method for isomer verification .

Visualizing the Challenge

Diagram 1: The Isomer Separation & Detection Workflow

This diagram illustrates the critical decision points where reproducibility is lost (red nodes) versus where it is secured (green nodes).

G Sample Biological Sample (Plasma/Extract) Extraction Solid Phase Extraction (HLB Cartridge) Sample->Extraction Decision Select Platform Extraction->Decision LCMS LC-MS/MS (Negative Mode) Decision->LCMS High Sensitivity Req (<100 ng/mL) HPLC HPLC-UV (254 nm) Decision->HPLC High Conc. (>1 µg/mL) Risk1 RISK: Matrix Effects (Ion Suppression) LCMS->Risk1 Risk2 RISK: Isomer Co-elution (False Positive) LCMS->Risk2 HPLC->Risk2 Solution1 USE: Stable Isotope IS + Divert Valve Risk1->Solution1 Solution2 USE: Slow Gradient (1% per min slope) Risk2->Solution2 Result Reproducible Quantitation Solution1->Result Solution2->Result

Caption: Workflow identifying critical failure points (Red) and mandatory corrective actions (Green) for 3-H-4-IPBA analysis.

Diagram 2: Metabolic Context (p-Cymene Pathway)

Understanding the origin of the analyte helps in selecting the right matrix and anticipating interferences.

G pCymene p-Cymene CumicAcid Cumic Acid (4-Isopropylbenzoic acid) pCymene->CumicAcid Oxidation Target 3-Hydroxy-4-isopropylbenzoic acid (TARGET ANALYTE) CumicAcid->Target Hydroxylation (C3) Interference 4-Hydroxy-3-isopropylbenzoic acid (ISOMERIC INTERFERENCE) CumicAcid->Interference Hydroxylation (C4)

Caption: The metabolic bifurcation of p-Cymene creates the target analyte and its difficult-to-separate isomer.

Mandatory Validation Criteria (ICH M10)

To ensure your assay is reproducible across different laboratories, you must pass these specific checkpoints:

  • Selectivity: You must inject the specific isomer (4-hydroxy-3-isopropylbenzoic acid) and demonstrate baseline resolution (

    
    ) from the target analyte.
    
  • Matrix Effect (LC-MS): Calculate the Matrix Factor (MF).

    
    
    Acceptance: Normalized MF (Analyte/IS) must be within 0.85 – 1.15.
    
  • Carryover: Inject a blank after the Upper Limit of Quantification (ULOQ). The signal must be < 20% of the Lower Limit of Quantification (LLOQ).

Conclusion

For inter-laboratory reproducibility of 3-Hydroxy-4-isopropylbenzoic acid, LC-MS/MS is the recommended platform provided that a slow gradient elution is used to separate isomers and a Stable Isotope Labeled Internal Standard is employed to correct for matrix effects. Labs relying on rapid "ballistic" gradients (< 3 min) will consistently fail proficiency testing for this analyte due to isomeric interference.

References

  • International Council for Harmonisation (ICH). (2022).[6][7][8] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19420-59-8, 3-Hydroxy-4-isopropylbenzoic acid. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 3-Hydroxy-4-isopropylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, in-depth procedural information for the safe handling and disposal of 3-Hydroxy-4-isopropylbenzoic acid, a compound of interest in various synthetic pathways. As your dedicated partner in laboratory excellence, we aim to furnish you with the critical knowledge to mitigate risks and foster a culture of safety.

Understanding the Hazard Profile

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation, particularly when handled as a powder or dust.[1][2][3][4]

Given these potential risks, a proactive and diligent approach to personal protective equipment (PPE) is not merely a recommendation but a necessity.

Core Principles of Chemical Handling

Before undertaking any procedure involving 3-Hydroxy-4-isopropylbenzoic acid, it is crucial to adhere to fundamental laboratory safety practices. These principles form the bedrock of a secure research environment.

  • Plan Ahead: Thoroughly review all experimental protocols and identify potential hazards before beginning your work.[5]

  • Minimize Exposure: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[6][7]

  • Good Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5] Avoid eating, drinking, or applying cosmetics in the laboratory to prevent accidental ingestion.[5]

  • Labeling and Storage: Ensure all containers are clearly and accurately labeled.[8][9] Store 3-Hydroxy-4-isopropylbenzoic acid in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10] Keep containers tightly closed when not in use.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for safeguarding against the potential hazards of 3-Hydroxy-4-isopropylbenzoic acid.[11] The following table outlines the recommended PPE for various laboratory scenarios.

Scenario Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid Form) - Chemical safety goggles with side shields- Nitrile gloves- Laboratory coat- N95 respirator (if not in a fume hood)To protect eyes from dust particles, prevent skin contact, and avoid inhalation of airborne particulates.
Dissolving and Solution Preparation - Chemical safety goggles with side shields- Nitrile gloves- Laboratory coatTo protect against splashes to the eyes and skin.
Running Reactions and Work-up - Chemical safety goggles with side shields- Nitrile gloves- Laboratory coatTo provide a barrier against potential splashes and spills during transfers and manipulations.
Handling Large Quantities or Potential for Splashing - Chemical splash goggles and a face shield- Chemical-resistant gloves (e.g., neoprene or butyl rubber)- Chemical-resistant apron over a laboratory coatTo offer enhanced protection for the face and body from significant splashes of the chemical in solution.
Cleaning Spills - Chemical splash goggles- Chemical-resistant gloves (e.g., neoprene or butyl rubber)- Laboratory coat or disposable coveralls- Appropriate respiratory protection (consult your institution's safety officer)To ensure comprehensive protection during cleanup of potentially hazardous material.

Note: Always inspect PPE for any signs of damage before use and ensure a proper fit.[12] Contaminated PPE should be removed and disposed of according to institutional guidelines.[1]

Step-by-Step Guide to PPE Usage

Donning (Putting On) PPE

PPE_Donning_Workflow cluster_preparation Preparation cluster_donning Donning Sequence A 1. Wash Hands Thoroughly B 2. Inspect PPE for Damage A->B Ensure integrity C 3. Don Lab Coat B->C D 4. Don Respirator (if required) C->D E 5. Don Eye and Face Protection D->E F 6. Don Gloves E->F

Caption: Sequential process for correctly donning PPE.

Doffing (Taking Off) PPE

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_final_step Final Step G 1. Remove Gloves H 2. Remove Lab Coat G->H Avoid self-contamination I 3. Remove Eye and Face Protection H->I J 4. Remove Respirator (if worn) I->J K 5. Wash Hands Thoroughly J->K

Caption: Sequential process for safely removing PPE.

Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[1] Seek medical attention if symptoms occur.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[1] Seek immediate medical attention.[13]

  • Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1] For larger spills or spills of solutions, evacuate the area and follow your institution's spill response procedures.

Disposal Plan

All waste containing 3-Hydroxy-4-isopropylbenzoic acid, including contaminated PPE and cleaning materials, should be considered hazardous waste.[1]

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.[9]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[1][4] Do not dispose of this chemical down the drain or in the regular trash. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

By adhering to these guidelines, you contribute to a safer and more efficient research environment. Your commitment to safety is a commitment to scientific excellence.

References

  • Chemical Safety Best Practices in The Lab - Green World Group. (2023, December 22).
  • Lab safety: best practices and essential equipment to prevent chemical hazards - Quimivita. (2025, March 4).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (2011).
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
  • SAFETY DATA SHEET - ThermoFisher. (2025, September 5).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Safety Data Sheet - Merck Millipore.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, February 8).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Material Safety Data Sheet - 3-Hydroxybenzoic Acid, 99% - Cole-Parmer. (2005, October 3).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.